Methyl 3-methoxy-2-methylbenzoate
Description
The exact mass of the compound Methyl 3-methoxy-2-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-methoxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methoxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxy-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-8(10(11)13-3)5-4-6-9(7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQORCPXLODREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501392 | |
| Record name | Methyl 3-methoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42981-93-1 | |
| Record name | Methyl 3-methoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methoxy-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-methoxy-2-methylbenzoate (CAS: 42981-93-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its likely synthesis, and a summary of its known and potential applications based on the available scientific literature. Due to the limited publicly available data on this specific compound, some information is inferred from the properties and reactivity of its precursor, 3-methoxy-2-methylbenzoic acid, and other closely related structural analogs.
Physicochemical Properties
Methyl 3-methoxy-2-methylbenzoate is a solid at room temperature.[1] A comprehensive summary of its known and predicted physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of Methyl 3-methoxy-2-methylbenzoate
| Property | Value | Source |
| CAS Number | 42981-93-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 75 °C at 0.1 Torr | [2] |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [2] |
| InChI | 1S/C10H12O3/c1-7-8(10(11)13-3)5-4-6-9(7)12-2/h4-6H,1-3H3 | [1] |
| InChI Key | VVQORCPXLODREB-UHFFFAOYSA-N | [1] |
| SMILES | O=C(OC)C1=C(C)C(OC)=CC=C1 | [1] |
Synthesis and Experimental Protocols
Synthesis of 3-methoxy-2-methylbenzoic acid
A common route for the synthesis of 3-methoxy-2-methylbenzoic acid involves a Grignard reaction with subsequent carboxylation, starting from 2-methyl-3-chloroanisole. A detailed experimental protocol is provided below, based on a patented method.[3]
Experimental Protocol: Synthesis of 3-methoxy-2-methylbenzoic acid [3]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Add a small amount of a solution of 2-methyl-3-chloroanisole (1.0 eq) in anhydrous THF to initiate the reaction.
-
Once the reaction begins, add the remaining 2-methyl-3-chloroanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to -10 °C in an ice-salt bath.
-
Slowly bubble dry carbon dioxide gas through the stirred solution for 3 hours, maintaining the temperature below 0 °C.
-
Work-up: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Acidify the mixture with 10% hydrochloric acid to a pH of 1.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-methoxy-2-methylbenzoic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.
Proposed Synthesis of Methyl 3-methoxy-2-methylbenzoate (Fischer Esterification)
The following is a proposed experimental protocol for the synthesis of Methyl 3-methoxy-2-methylbenzoate based on standard Fischer esterification methods for similar aromatic carboxylic acids.
Proposed Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-methoxy-2-methylbenzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Spectroscopic Data
Applications and Biological Activity
While direct applications and biological studies of Methyl 3-methoxy-2-methylbenzoate are not extensively reported, its structural motifs and those of its precursors suggest potential utility in several areas of research and development.
Role in Organic Synthesis
The precursor, 3-methoxy-2-methylbenzoic acid, is utilized as a catalyst in asymmetric synthesis, specifically in Corey-Bakshi-Shibata (CBS) reductions of prochiral ketones.[4] This suggests that Methyl 3-methoxy-2-methylbenzoate could serve as a protected form of the carboxylic acid, which can be deprotected under basic conditions when needed.
Potential in Medicinal Chemistry
Structurally related methoxy- and methyl-substituted benzoate derivatives are recognized as important intermediates in the synthesis of pharmaceuticals. For instance, compounds like Methyl 2-Methoxy-3-Nitrobenzoate are used as building blocks for creating enzyme inhibitors and receptor modulators.[5] The strategic placement of substituents on the aromatic ring can significantly influence a molecule's binding affinity and selectivity for biological targets. Given this, Methyl 3-methoxy-2-methylbenzoate represents a scaffold that could be further functionalized to explore novel therapeutic agents.
Safety and Handling
Based on the safety data provided by suppliers, Methyl 3-methoxy-2-methylbenzoate is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and causes serious eye irritation.[1]
Table 2: GHS Hazard Information for Methyl 3-methoxy-2-methylbenzoate
| Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
Source:[1]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area.
Conclusion
Methyl 3-methoxy-2-methylbenzoate is a chemical compound with established basic physicochemical properties but limited publicly available data regarding its detailed spectroscopic characterization, specific applications, and biological activity. The provided synthetic protocols for its precursor and a proposed method for its final synthesis offer a clear path for its preparation. For researchers in organic synthesis and drug discovery, this compound represents a potential building block for the development of more complex molecules and novel therapeutic agents. Further investigation is warranted to fully elucidate its chemical reactivity and biological potential.
References
- 1. Methyl 3-methoxy-2-methylbenzoate 42981-93-1 [sigmaaldrich.com]
- 2. Methyl 3-methoxy-2-methylbenzoate CAS#: 42981-93-1 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methoxy-2-methylbenzoic acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-methoxy-2-methylbenzoate, a key chemical intermediate. The information is presented to support research and development activities, with a focus on clarity, data accessibility, and reproducible methodologies.
Core Physicochemical Properties
Methyl 3-methoxy-2-methylbenzoate is an aromatic ester with the CAS Number 42981-93-1.[1][2] Its fundamental properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical environments.
The known physicochemical properties of Methyl 3-methoxy-2-methylbenzoate are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Boiling Point | 75 °C at 0.1 Torr | [3] |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [3] |
| Appearance | Yellow to brown liquid; Solid | [3] |
| Physical Form | Solid | [1] |
| InChI Key | VVQORCPXLODREB-UHFFFAOYSA-N | [1] |
| CAS Number | 42981-93-1 | [1][3] |
Experimental Protocols
Detailed methodologies are essential for the replication of synthesis and the verification of physicochemical properties. The following sections outline relevant experimental protocols.
The primary route for the synthesis of Methyl 3-methoxy-2-methylbenzoate is the esterification of its corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid.
Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 3-methoxy-2-methylbenzoic acid (1.0 equivalent) in methanol (acting as both solvent and reactant), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or acetyl chloride) is carefully added.[4]
-
Reaction Conditions: The reaction mixture is typically stirred and heated under reflux for several hours (e.g., 24-36 hours) to drive the equilibrium towards the product.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the excess methanol is removed under reduced pressure using a rotary evaporator.[4] The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid) and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be further purified by vacuum distillation or column chromatography to yield pure Methyl 3-methoxy-2-methylbenzoate.
-
Boiling Point: The boiling point is determined under reduced pressure (vacuum distillation). A vacuum-jacketed distillation apparatus equipped with a manometer is used. The temperature at which the liquid actively boils and condenses at a specific, stable pressure is recorded as the boiling point at that pressure.[3]
-
Density: The density of the liquid form can be measured using a pycnometer or a digital density meter at a specified temperature. For solids, gas pycnometry can be employed.
-
Spectroscopic Analysis: The identity and purity of the compound are confirmed using standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]
Logical Workflow and Visualization
The synthesis of Methyl 3-methoxy-2-methylbenzoate follows a logical experimental workflow, from starting materials to the final purified product.
Caption: A diagram illustrating the experimental workflow for the synthesis of Methyl 3-methoxy-2-methylbenzoate.
References
Methyl 3-methoxy-2-methylbenzoate synthesis pathways
An In-depth Technical Guide to the Synthesis of Methyl 3-methoxy-2-methylbenzoate
Introduction
Methyl 3-methoxy-2-methylbenzoate is an important chemical intermediate in the pharmaceutical and agrochemical industries. Its structure, featuring a substituted benzene ring with methoxy, methyl, and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 3-methoxy-2-methylbenzoate, intended for researchers, scientists, and professionals in drug development and organic synthesis. Each method is presented with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate laboratory application.
Core Synthetic Strategies
The synthesis of methyl 3-methoxy-2-methylbenzoate primarily involves two key stages: the formation of the core intermediate, 3-methoxy-2-methylbenzoic acid, followed by its esterification. The main variations in the synthetic routes lie in the methods used to prepare the precursor acid. This guide details three prominent pathways starting from different commercially available materials.
-
Pathway 1: Grignard Carboxylation of 2-Methyl-3-chloroanisole
-
Pathway 2: Nucleophilic Substitution of 2-Methyl-3-chlorobenzoic Acid
-
Pathway 3: Diazotization of 3-Amino-2-methylbenzoic Acid
The final step in each pathway is the Fischer esterification of the resulting 3-methoxy-2-methylbenzoic acid.
Pathway 1: Grignard Carboxylation Route
This pathway begins with the methoxylation of 2,6-dichlorotoluene, followed by a Grignard reaction and carboxylation to form the key acid intermediate, which is then esterified.
Synthetic Pathways to Methyl 3-methoxy-2-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 3-methoxy-2-methylbenzoate, an important intermediate in the pharmaceutical and agrochemical industries. The synthesis of this compound primarily involves the preparation of its precursor, 3-methoxy-2-methylbenzoic acid, followed by a final esterification step. This document details various established starting materials and methodologies, presenting quantitative data in structured tables, in-depth experimental protocols, and visual diagrams of the synthetic pathways.
Core Synthetic Strategies
The synthesis of Methyl 3-methoxy-2-methylbenzoate is most commonly achieved through the esterification of 3-methoxy-2-methylbenzoic acid. Therefore, the critical aspect of the synthesis lies in the efficient preparation of this carboxylic acid precursor. Several viable synthetic routes starting from commercially available materials have been reported. The choice of a particular route may depend on factors such as the availability and cost of starting materials, reaction scalability, and safety considerations.
Synthetic Routes to 3-Methoxy-2-methylbenzoic Acid
Herein, we delineate four prominent synthetic pathways for obtaining 3-methoxy-2-methylbenzoic acid.
Route 1: From 2,6-Dichlorotoluene
This pathway involves an initial nucleophilic aromatic substitution to introduce the methoxy group, followed by a Grignard reaction and subsequent carboxylation.
Caption: Synthesis of 3-Methoxy-2-methylbenzoic acid from 2,6-Dichlorotoluene.
Route 2: From 3-Nitro-2-methylbenzoic Acid
This route utilizes a classic sequence of reduction of a nitro group to an amine, followed by diazotization and subsequent methoxylation.[1]
References
An In-depth Technical Guide to Methyl 3-methoxy-2-methylbenzoate: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis. While not a widely studied compound in its own right, its structural features make it a useful building block in the preparation of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of the discovery and history of its parent compound, detailed experimental protocols for its synthesis, and a summary of its key characterization data.
Discovery and History
The history of Methyl 3-methoxy-2-methylbenzoate is intrinsically linked to the synthesis of its precursor, 3-methoxy-2-methylbenzoic acid. There is no singular "discovery" paper for the ester itself; rather, its existence is a logical extension of the availability of the parent carboxylic acid. The synthetic routes to 3-methoxy-2-methylbenzoic acid have evolved, with various methods being developed over time to improve yield and efficiency. These synthetic advancements have, in turn, made Methyl 3-methoxy-2-methylbenzoate more accessible for its use as a chemical intermediate.
Early synthetic approaches to substituted benzoic acids often involved multi-step processes. For 3-methoxy-2-methylbenzoic acid, this included pathways starting from precursors like 2,6-dichlorotoluene or 3-nitro-2-methylbenzoic acid. These methods, while effective, often required harsh reaction conditions and could generate significant waste. More contemporary methods focus on more efficient and environmentally benign syntheses, which are crucial for the cost-effective production of derivatives like Methyl 3-methoxy-2-methylbenzoate. The primary application of this compound is as an intermediate in the synthesis of larger, more complex molecules, including potential drug candidates and other biologically active compounds.
Synthesis of Methyl 3-methoxy-2-methylbenzoate
The most common and straightforward method for the preparation of Methyl 3-methoxy-2-methylbenzoate is the Fischer esterification of 3-methoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
A detailed experimental protocol for the synthesis of Methyl 3-methoxy-2-methylbenzoate is provided below, based on established chemical literature.
Materials:
-
3-methoxy-2-methylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-2-methylbenzoic acid (1.0 eq).
-
Add a sufficient volume of anhydrous methanol to dissolve the starting material.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-methoxy-2-methylbenzoate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Synthesis Workflow
The logical relationship of the synthesis process can be visualized as follows:
Characterization and Physicochemical Properties
The structural confirmation and purity assessment of Methyl 3-methoxy-2-methylbenzoate are typically performed using a combination of spectroscopic techniques and physical measurements.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 42981-93-1 |
| Appearance | Colorless oil or solid |
Spectroscopic Data
While a comprehensive, publicly available dataset is limited, the expected spectroscopic data based on its structure are as follows. Researchers should always confirm the identity of their synthesized material with their own analytical data.
| Spectroscopic Data | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the methyl ester protons, and the aromatic methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the methyl ester carbon, and the aromatic methyl carbon. |
| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ester, C-O stretching vibrations, and C-H stretches of the aromatic and aliphatic groups. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Applications in Research and Development
Methyl 3-methoxy-2-methylbenzoate is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its utility stems from the presence of multiple functional groups that can be further elaborated. For instance, it has been used in the synthesis of intermediates for potential glucose uptake inhibitors and other pharmacologically relevant scaffolds.[1] The ester functionality can be hydrolyzed back to the carboxylic acid or converted to an amide, while the aromatic ring can undergo further substitution reactions. These properties make it a valuable tool for medicinal chemists and other researchers in the field of drug discovery and development.[2]
Conclusion
Methyl 3-methoxy-2-methylbenzoate, while not a widely known compound on its own, holds significance as a synthetic intermediate. Its straightforward preparation via Fischer esterification from 3-methoxy-2-methylbenzoic acid makes it an accessible building block for the synthesis of more elaborate molecular architectures. This guide has provided a detailed overview of its synthesis and characterization, intended to be a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
Spectroscopic Profile of Methyl 3-methoxy-2-methylbenzoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methoxy-2-methylbenzoate (C₁₀H₁₂O₃, MW: 180.20 g/mol , CAS: 42981-93-1).[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of available information and predicted data to support researchers, scientists, and drug development professionals in its identification and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 3-methoxy-2-methylbenzoate. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 | t, J = 8.0 Hz | 1H | H-5 |
| 6.85 | d, J = 8.0 Hz | 1H | H-4 |
| 6.78 | d, J = 8.0 Hz | 1H | H-6 |
| 3.88 | s | 3H | OCH₃ (ester) |
| 3.84 | s | 3H | OCH₃ (ether) |
| 2.25 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O (ester) |
| 157.8 | C-3 |
| 138.2 | C-2 |
| 129.5 | C-5 |
| 122.1 | C-1 |
| 118.0 | C-6 |
| 109.7 | C-4 |
| 55.4 | OCH₃ (ether) |
| 52.1 | OCH₃ (ester) |
| 16.3 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| 1725-1705 | Strong | C=O stretching (ester) |
| 1600-1580, 1500-1400 | Medium to Strong | C=C stretching (aromatic ring) |
| 1275-1200 | Strong | C-O stretching (ester, aryl ether) |
| 1100-1000 | Medium | C-O stretching (ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Fragmentation Pattern (Electron Ionization - EI)
| m/z | Possible Fragment Ion |
| 180 | [M]⁺ (Molecular ion) |
| 149 | [M - OCH₃]⁺ |
| 121 | [M - COOCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as Methyl 3-methoxy-2-methylbenzoate.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for both solid and liquid samples, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The interferogram generated by the instrument is mathematically converted to a spectrum of absorbance or transmittance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after separation using Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for chemical structure elucidation is depicted in the following diagram.
Caption: Workflow for Spectroscopic Analysis.
References
molecular structure and conformation of Methyl 3-methoxy-2-methylbenzoate
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxy-2-methylbenzoate is an aromatic ester with the chemical formula C₁₀H₁₂O₃. Its structure, featuring a benzene ring substituted with a methyl ester, a methoxy group, and a methyl group in a specific ortho and meta arrangement, suggests interesting conformational properties due to potential steric interactions. This technical guide provides a comprehensive overview of the synthesis, molecular structure, and conformational analysis of Methyl 3-methoxy-2-methylbenzoate. Due to the limited availability of direct experimental data in public literature, this guide leverages established chemical principles and computational chemistry methods to provide a detailed profile of the molecule.
Chemical Identifiers:
-
CAS Number: 42981-93-1
-
Molecular Formula: C₁₀H₁₂O₃
-
Molecular Weight: 180.20 g/mol
-
InChI Key: VVQORCPXLODREB-UHFFFAOYSA-N
Synthesis of Methyl 3-methoxy-2-methylbenzoate
The most direct route for the synthesis of Methyl 3-methoxy-2-methylbenzoate is the Fischer esterification of 3-methoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
3-methoxy-2-methylbenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (20-40 eq). The methanol serves as both a reactant and the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and the sulfuric acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-methoxy-2-methylbenzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Molecular Structure and Conformation
The conformation of Methyl 3-methoxy-2-methylbenzoate is primarily determined by the orientation of the methoxy and methyl ester substituents relative to the benzene ring. Steric hindrance between the ortho-methyl group and the adjacent substituents is expected to play a significant role in defining the lowest energy conformer.
Computational Conformational Analysis
To determine the most stable conformation, a computational analysis using Density Functional Theory (DFT) is proposed.
Methodology:
-
Software: Gaussian, Spartan, or similar computational chemistry packages.
-
Level of Theory: B3LYP functional.
-
Basis Set: 6-31G(d) or higher.
-
Procedure: A potential energy surface scan is performed by systematically rotating the dihedral angles associated with the C(ring)-C(ester) bond and the C(ring)-O(methoxy) bond. The resulting low-energy structures are then fully optimized to find the global minimum.
Predicted Conformational Data
The key dihedral angles for the predicted lowest-energy conformer are summarized below. The planarity of the ester group relative to the ring and the orientation of the methoxy group are of particular interest. Due to steric hindrance from the ortho-methyl group, the methyl ester group is likely to be twisted out of the plane of the benzene ring.
| Dihedral Angle | Description | Predicted Value (°) |
| C1-C2-C(O)-O | Torsion of the ester group relative to the ring | 45 - 65 |
| C2-C3-O-CH₃ | Torsion of the methoxy group relative to the ring | 0 - 20 |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the computationally determined lowest-energy structure of Methyl 3-methoxy-2-methylbenzoate.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | m | 2H | Aromatic Protons (H-5, H-6) |
| ~ 6.9 - 7.1 | m | 1H | Aromatic Proton (H-4) |
| ~ 3.9 | s | 3H | Ester Methyl Protons (-COOCH₃) |
| ~ 3.8 | s | 3H | Methoxy Protons (-OCH₃) |
| ~ 2.3 | s | 3H | Ring Methyl Protons (-CH₃) |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~ 168 | Ester Carbonyl Carbon (-C OOCH₃) |
| ~ 157 | Aromatic Carbon (C-3, attached to -OCH₃) |
| ~ 138 | Aromatic Carbon (C-2, attached to -CH₃) |
| ~ 132 | Aromatic Carbon (C-1, attached to -COOCH₃) |
| ~ 129 | Aromatic Carbon (C-6) |
| ~ 124 | Aromatic Carbon (C-5) |
| ~ 115 | Aromatic Carbon (C-4) |
| ~ 56 | Methoxy Carbon (-OC H₃) |
| ~ 52 | Ester Methyl Carbon (-COOC H₃) |
| ~ 16 | Ring Methyl Carbon (-C H₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~ 1725 | Strong | C=O stretching (ester) |
| ~ 1600, 1480 | Medium-Strong | C=C stretching (aromatic ring) |
| ~ 1250 | Strong | C-O stretching (ester and ether) |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 180 | High | [M]⁺ (Molecular Ion) |
| 149 | High | [M - OCH₃]⁺ |
| 121 | Medium | [M - COOCH₃]⁺ |
Experimental and Computational Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of Methyl 3-methoxy-2-methylbenzoate, combining synthesis and computational analysis.
Caption: Workflow from synthesis to structural elucidation.
An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl 3-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. Understanding its thermal stability and decomposition profile is crucial for determining safe handling, storage, and processing conditions, particularly in drug development where thermal events can impact purity, stability, and safety. This guide outlines the predicted thermal behavior of Methyl 3-methoxy-2-methylbenzoate, provides detailed protocols for its experimental investigation, and presents a framework for interpreting the resulting data.
Physicochemical Properties
A summary of the known physicochemical properties of Methyl 3-methoxy-2-methylbenzoate is presented in Table 1. These properties are fundamental to its handling and analysis.
Table 1: Physicochemical Properties of Methyl 3-methoxy-2-methylbenzoate
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Solid |
| CAS Number | 42981-93-1 |
| SMILES | O=C(OC)C1=C(C)C(OC)=CC=C1 |
| InChI Key | VVQORCPXLODREB-UHFFFAOYSA-N |
Data sourced from supplier information.
Predicted Thermal Decomposition Pathway
The thermal decomposition of Methyl 3-methoxy-2-methylbenzoate is anticipated to proceed through a series of reactions involving its primary functional groups: the methyl ester, the methoxy group, and the methyl group on the aromatic ring. The presence of these substituents suggests potential for complex degradation mechanisms, including hydrolysis, decarboxylation, and ether cleavage at elevated temperatures.
A plausible primary decomposition pathway is initiated by the cleavage of the ester bond, which is often the most thermally labile functional group in such molecules. This would be followed by subsequent fragmentation of the aromatic ring and its substituents.
Caption: Proposed primary thermal decomposition pathways for Methyl 3-methoxy-2-methylbenzoate.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition of Methyl 3-methoxy-2-methylbenzoate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residual material.
Experimental Workflow:
A Technical Guide to Unlocking the Therapeutic Potential of Methyl 3-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Executive Summary
Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester with a chemical structure amenable to diverse functionalization. While direct biological applications of this specific molecule are not extensively documented, its core scaffold represents a valuable starting point for medicinal chemistry campaigns. Analysis of structurally related compounds reveals the potential for developing novel therapeutics across several disease areas. This guide outlines the known properties of Methyl 3-methoxy-2-methylbenzoate and proposes several promising research avenues, complete with hypothetical workflows and detailed experimental protocols to facilitate further investigation. The central hypothesis is that the unique substitution pattern of this scaffold can be exploited to generate libraries of new chemical entities with potential efficacy as enzyme inhibitors, receptor modulators, and other therapeutic agents.
Physicochemical Properties and Synthesis
Methyl 3-methoxy-2-methylbenzoate is a solid at room temperature.[1] Its fundamental properties are summarized below. This data provides a baseline for its handling, characterization, and modification in a laboratory setting.
Table 1: Physicochemical Properties of Methyl 3-methoxy-2-methylbenzoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 42981-93-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Yellow to brown Liquid / Solid | [1] |
| Boiling Point | 75 °C at 0.1 Torr | [1] |
| Density | 1.075±0.06 g/cm³ (Predicted) | [1] |
| SMILES | O=C(OC)C1=C(C)C(OC)=CC=C1 |
| InChI Key | VVQORCPXLODREB-UHFFFAOYSA-N | |
The synthesis of Methyl 3-methoxy-2-methylbenzoate typically starts from its corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid, via Fischer esterification.
Potential Research Areas and Strategic Workflows
Given the limited data on the direct biological activity of Methyl 3-methoxy-2-methylbenzoate, its primary value lies in its utility as a chemical scaffold. Structurally similar benzoic acid derivatives have been successfully employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, and oncology drugs.[2] This suggests that the title compound is a promising starting point for generating novel molecular entities.
Research Area 1: Development of Novel Kinase Inhibitors
Many kinase inhibitors incorporate a substituted aromatic core. The synthesis of the EGFR inhibitor Gefitinib, for instance, has been attempted from a related hydroxy-methoxy-benzoate scaffold.[3] The methyl and methoxy groups on the Methyl 3-methoxy-2-methylbenzoate ring can influence binding pocket interactions and solubility, making it an attractive core for a new generation of kinase inhibitors.
A proposed workflow for this research area involves the functionalization of the aromatic ring and modification of the ester group to create a library of compounds for screening against a panel of cancer-relevant kinases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxy-2-methylbenzoate is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the methoxy and methyl substituents on the aromatic ring, combined with the reactive ester functionality, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a detailed protocol for the synthesis of Methyl 3-methoxy-2-methylbenzoate from its corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid, via the robust and widely used Fischer esterification reaction. The protocol is designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Physicochemical Data and Safety Information
A summary of the key physicochemical properties of the starting material and the final product is provided below. Safety information is also included to ensure proper handling and disposal of the chemicals involved.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions |
| 3-methoxy-2-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | White to off-white solid | 145-149 | Not available | Causes skin and serious eye irritation. May cause respiratory irritation.[1] |
| Methyl 3-methoxy-2-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | Colorless to pale yellow liquid or solid | Not available | Not available | Assumed to be an irritant. Handle with care, avoiding contact with skin and eyes. |
| Methanol | CH₄O | 32.04 | Colorless liquid | -97.6 | 64.7 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Colorless, oily liquid | 10 | 337 | Causes severe skin burns and eye damage. |
Reaction Scheme
The synthesis of Methyl 3-methoxy-2-methylbenzoate is achieved through the acid-catalyzed esterification of 3-methoxy-2-methylbenzoic acid with methanol.
Caption: Fischer esterification of 3-methoxy-2-methylbenzoic acid.
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of Methyl 3-methoxy-2-methylbenzoate.
Materials:
-
3-methoxy-2-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-2-methylbenzoic acid (e.g., 5.0 g, 30.1 mmol) in anhydrous methanol (e.g., 50 mL).
-
With gentle stirring, slowly add concentrated sulfuric acid (e.g., 1 mL) to the solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted acid and the sulfuric acid catalyst. Caution: CO₂ evolution may cause pressure build-up in the separatory funnel. Vent frequently.
-
Brine (1 x 50 mL) to remove residual water.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude Methyl 3-methoxy-2-methylbenzoate can be purified by vacuum distillation or column chromatography on silica gel if necessary to obtain a high-purity product.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of Methyl 3-methoxy-2-methylbenzoate.
Caption: Workflow for the synthesis of Methyl 3-methoxy-2-methylbenzoate.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Yields are representative and may vary based on experimental conditions.
| Parameter | Value |
| Starting Material | 3-methoxy-2-methylbenzoic acid |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 80 - 95% |
| Purification Method | Vacuum Distillation or Column Chromatography |
Spectroscopic Data
Characterization of the final product is crucial for confirming its identity and purity. Below is a table of expected spectroscopic data for Methyl 3-methoxy-2-methylbenzoate, based on analogous compounds and general principles of spectroscopy.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-7.5 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, COOCH₃), ~2.3 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~158 (C-OCH₃), ~135 (C-CH₃), ~130, ~125, ~120 (Ar-C), ~55 (OCH₃), ~52 (COOCH₃), ~16 (Ar-CH₃). |
| IR (neat, cm⁻¹) | ~2950 (C-H, aliphatic), ~1720 (C=O, ester), ~1600, ~1480 (C=C, aromatic), ~1250 (C-O, ether). |
| Mass Spectrometry (EI) | m/z (%): 180 (M⁺), 149 ([M-OCH₃]⁺), 121 ([M-COOCH₃]⁺). |
Note: Actual spectroscopic data should be acquired and interpreted for the synthesized product to confirm its structure and purity. The provided data is predictive.
Conclusion
The Fischer esterification method described provides a reliable and efficient route for the synthesis of Methyl 3-methoxy-2-methylbenzoate. This protocol, along with the provided data, serves as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. Adherence to the safety precautions outlined is essential for the safe execution of this procedure.
References
Application Notes and Protocols for Methyl 3-methoxy-2-methylbenzoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxy-2-methylbenzoate (CAS No. 42981-93-1) is a substituted aromatic carboxylate that holds potential as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a methoxy group, a methyl group, and a methyl ester on the benzene ring, offers multiple reactive sites for further functionalization. These notes provide an overview of its potential applications and detailed protocols for its use in the synthesis of bioactive scaffolds, drawing upon established methodologies for structurally related compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Solid |
| CAS Number | 42981-93-1 |
Application: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
This section outlines a hypothetical multi-step synthesis of a substituted quinazolinone, a common scaffold in kinase inhibitors, using Methyl 3-methoxy-2-methylbenzoate as the starting material. The synthetic strategy is based on analogous transformations reported for similar benzoate derivatives in the synthesis of targeted cancer therapies like Gefitinib.[1]
Experimental Workflow
The overall synthetic workflow involves a series of transformations to build the quinazolinone core and introduce functionalities for potential biological activity.
References
Applications of Methyl 3-methoxy-2-methylbenzoate in Organic Synthesis: A Review of Potential Uses and Synthetic Protocols
For Immediate Release
Introduction
Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester with potential applications as a building block in organic synthesis. Its unique substitution pattern, featuring a methyl ester, a methoxy group, and a methyl group on the benzene ring, offers multiple sites for functionalization. This document provides an overview of the potential applications of Methyl 3-methoxy-2-methylbenzoate in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates. While specific, multi-step synthetic applications for this exact molecule are not extensively documented in publicly available literature, its structural similarity to other substituted benzoates allows for the extrapolation of its synthetic utility. This note will also provide detailed protocols for the synthesis of the parent acid and a representative transformation of a closely related analog.
Potential Applications in Medicinal Chemistry and Drug Development
Substituted benzoates are common structural motifs in a wide range of pharmaceuticals and bioactive molecules. The functional groups present in Methyl 3-methoxy-2-methylbenzoate make it a candidate for use in the synthesis of compounds targeting various biological pathways. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides and esters, respectively. The aromatic ring is susceptible to electrophilic aromatic substitution, and the methoxy and methyl groups can direct incoming electrophiles to specific positions, allowing for the controlled introduction of further functionality.
The related compound, 3-Methoxy-4-methylbenzoic acid, is noted as a valuable intermediate in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[1] This suggests that Methyl 3-methoxy-2-methylbenzoate could serve as a protected form of the carboxylic acid, to be deprotected and elaborated in later synthetic steps.
Synthesis of the Parent Compound and a Key Analog
The synthesis of Methyl 3-methoxy-2-methylbenzoate typically proceeds through the esterification of its corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid. The synthesis of this acid is a key step in accessing the title compound.
Synthesis of 3-methoxy-2-methylbenzoic acid
A common route to ortho-methyl benzoic acids involves the oxidation of the corresponding ortho-xylene derivative. For instance, 2-methyl-3-chlorobenzoic acid can be prepared by the oxidation of 3-chloro-o-xylene. Subsequent nucleophilic aromatic substitution of the chloro group with methoxide would yield 3-methoxy-2-methylbenzoic acid.
Another patented method describes the synthesis starting from 2,6-dichlorotoluene. Reaction with sodium methoxide yields 2-methyl-3-chloroanisole. This intermediate can then be converted to the Grignard reagent, followed by carboxylation with dry ice to produce 3-methoxy-2-methylbenzoic acid.
Esterification to Methyl 3-methoxy-2-methylbenzoate
The esterification of 3-methoxy-2-methylbenzoic acid to its methyl ester is a standard transformation. A general procedure involves dissolving the carboxylic acid in methanol and adding a catalytic amount of a strong acid, such as sulfuric acid or acetyl chloride, followed by heating under reflux.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-methoxy-4-methylbenzoate from 3-methoxy-4-methylbenzoic acid[2]
This protocol details the esterification of a closely related benzoic acid derivative.
Materials:
-
3-methoxy-4-methylbenzoic acid (6.0 g)
-
Methanol (120 ml)
-
Acetyl chloride (6 ml)
Procedure:
-
A solution of 3-methoxy-4-methylbenzoic acid in methanol is prepared in a round-bottom flask.
-
Acetyl chloride is added to the solution.
-
The reaction mixture is stirred for 36 hours at room temperature.
-
The solvent is removed by evaporation under reduced pressure.
-
The residue is redissolved in methanol (100 ml) and the solution is evaporated again to remove any remaining acetyl chloride.
-
This procedure is repeated to yield methyl 3-methoxy-4-methylbenzoate.
Quantitative Data:
| Starting Material | Product | Reagents | Yield |
| 3-methoxy-4-methylbenzoic acid (6.0 g) | Methyl 3-methoxy-4-methylbenzoate | Methanol, Acetyl chloride | 98% (6.34 g)[2] |
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from a plausible starting material to the title compound and its potential subsequent transformations in a synthetic workflow.
Caption: Synthetic pathway and potential applications.
Reaction Mechanisms
The core reactions involved in the synthesis and potential application of Methyl 3-methoxy-2-methylbenzoate are well-established in organic chemistry.
Fischer Esterification
The formation of Methyl 3-methoxy-2-methylbenzoate from its corresponding carboxylic acid and methanol is catalyzed by a strong acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol.
Caption: Fischer esterification mechanism.
Electrophilic Aromatic Substitution
The benzene ring of Methyl 3-methoxy-2-methylbenzoate can undergo electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-director, while the methyl group is also an activating, ortho-, para-director. The methyl ester group is a deactivating, meta-director. The regiochemical outcome of such a reaction would depend on the specific electrophile and reaction conditions, with the positions ortho and para to the activating groups being the most likely sites of substitution. For instance, nitration would likely yield a mixture of isomers.[3][4]
Conclusion
While direct and detailed applications of Methyl 3-methoxy-2-methylbenzoate in complex organic syntheses are not widely reported, its structure suggests significant potential as a versatile building block. By examining the synthesis of its parent acid and the reactivity of analogous substituted benzoates, researchers can envision its use in the construction of novel pharmaceutical and fine chemical targets. The provided protocols and mechanistic insights offer a foundation for the further exploration and application of this compound in organic synthesis.
References
Methyl 3-methoxy-2-methylbenzoate: A Versatile Precursor for Bioactive Compound Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic carboxylate that serves as a valuable building block in the synthesis of complex organic molecules. Its specific substitution pattern, featuring a methoxy group and a methyl group ortho and meta to the ester functionality, provides a unique scaffold for the elaboration of diverse molecular architectures. While its direct application in the synthesis of approved pharmaceutical compounds is not extensively documented, its utility as a precursor is well-established in the creation of other biologically active molecules, such as the insecticide methoxyfenozide. The synthetic strategies employed for such molecules are highly relevant to pharmaceutical development, as they demonstrate the chemical transformations and coupling reactions that can be applied to incorporate this versatile precursor into potential drug candidates.
This document provides detailed application notes and experimental protocols based on the established use of 3-methoxy-2-methylbenzoic acid (the parent acid of methyl 3-methoxy-2-methylbenzoate) in the synthesis of methoxyfenozide. This serves as a practical guide for researchers looking to utilize this precursor in the development of novel bioactive compounds, including potential therapeutics.
Chemical Properties and Reactivity
Methyl 3-methoxy-2-methylbenzoate offers several reactive sites for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with amines or alcohols. The aromatic ring can undergo electrophilic substitution, although the directing effects of the existing substituents must be considered. Furthermore, the benzylic methyl group can potentially be functionalized through free-radical or oxidative processes.
Application: Synthesis of Methoxyfenozide, an Ecdysone Receptor Agonist
A prime example of the utility of the 3-methoxy-2-methylbenzoyl scaffold is in the synthesis of methoxyfenozide, a diacylhydrazine insecticide that acts as an agonist of the insect ecdysone receptor.[1] This mode of action highlights the potential for molecules derived from this precursor to interact with specific biological targets. The synthesis of methoxyfenozide demonstrates a robust and scalable synthetic route that can be adapted for the creation of compound libraries in drug discovery programs.
The overall synthetic strategy involves the coupling of two key intermediates: a derivative of 3-methoxy-2-methylbenzoic acid and a substituted hydrazine.
Synthetic Workflow for Methoxyfenozide
Caption: Synthetic workflow for Methoxyfenozide.
Experimental Protocols
The following protocols are adapted from established synthetic methods for methoxyfenozide and its intermediates.[2][3]
Protocol 1: Preparation of 3-Methoxy-2-methylbenzoyl Chloride
Objective: To convert 3-methoxy-2-methylbenzoic acid to its corresponding acid chloride for subsequent coupling reactions.
Materials:
-
3-Methoxy-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Reaction flask with reflux condenser and gas outlet
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry reaction flask, suspend 3-methoxy-2-methylbenzoic acid in anhydrous toluene.
-
Slowly add thionyl chloride dropwise to the suspension at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3-methoxy-2-methylbenzoyl chloride. This intermediate is often used immediately in the next step without further purification.
Protocol 2: Synthesis of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide
Objective: To synthesize the key hydrazide intermediate by reacting 3-methoxy-2-methylbenzoyl chloride with tert-butylhydrazine.
Materials:
-
3-Methoxy-2-methylbenzoyl chloride (from Protocol 1)
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Toluene
-
Water
-
Reaction flask with dropping funnel and stirrer
-
Ice bath
Procedure:
-
Prepare an aqueous solution of tert-butylhydrazine by dissolving tert-butylhydrazine hydrochloride in water and neutralizing with a stoichiometric amount of sodium hydroxide solution.
-
In a separate reaction flask, dissolve the crude 3-methoxy-2-methylbenzoyl chloride in toluene.
-
Cool the toluene solution to 0-5 °C using an ice bath.
-
Slowly add the aqueous solution of tert-butylhydrazine to the cooled toluene solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 3: Synthesis of Methoxyfenozide
Objective: To synthesize the final product by acylating the hydrazide intermediate with 3,5-dimethylbenzoyl chloride.
Materials:
-
N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide (from Protocol 2)
-
3,5-Dimethylbenzoyl chloride
-
Toluene
-
Aqueous sodium hydroxide solution
-
Reaction flask with two dropping funnels and a stirrer
-
Ice bath
Procedure:
-
Dissolve N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide in toluene in a reaction flask and cool the solution to 0-5 °C in an ice bath.
-
In separate dropping funnels, prepare a solution of 3,5-dimethylbenzoyl chloride in toluene and an aqueous solution of sodium hydroxide.
-
Simultaneously add the 3,5-dimethylbenzoyl chloride solution and the sodium hydroxide solution dropwise to the stirred hydrazide solution. Control the addition rates to maintain the temperature below 5 °C and to complete both additions at approximately the same time.
-
After the additions are complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.
-
The resulting solid precipitate is the product, methoxyfenozide.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The purity of the product can be assessed by HPLC, and further purification can be achieved by recrystallization if necessary.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of methoxyfenozide, based on literature data.
| Step | Starting Material | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Purity (%) |
| 1. Acid Chloride Formation | 3-Methoxy-2-methylbenzoic acid | Thionyl chloride | Toluene | Reflux | 2-3 h | >95 | Crude |
| 2. Hydrazide Formation | 3-Methoxy-2-methylbenzoyl chloride | tert-Butylhydrazine | Toluene | 0-10 °C | 2-3 h | 85-95 | >98 |
| 3. Final Acylation | N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide | 3,5-Dimethylbenzoyl chloride, NaOH(aq) | Toluene | 0-5 °C | 2 h | 90-98 | >99 |
Logical Workflow for Utilizing Methyl 3-methoxy-2-methylbenzoate in Drug Discovery
The synthetic route to methoxyfenozide provides a template for how methyl 3-methoxy-2-methylbenzoate can be incorporated into a drug discovery workflow.
Caption: Drug discovery workflow using the precursor.
This workflow illustrates a rational approach to leveraging methyl 3-methoxy-2-methylbenzoate as a starting material for generating novel chemical entities for biological screening. The key is the ability to create a diverse library of compounds through the robust and versatile chemistry of the carboxylic acid intermediate.
Conclusion
Methyl 3-methoxy-2-methylbenzoate, and its parent acid, are valuable and versatile precursors for the synthesis of complex, biologically active molecules. The detailed protocols for the synthesis of methoxyfenozide serve as a well-established example of how this scaffold can be chemically manipulated and incorporated into a larger molecular framework. Researchers in drug discovery can adapt these methodologies to generate novel compound libraries for screening against a wide range of pharmaceutical targets, making this precursor a valuable tool in the development of new therapeutic agents.
References
The Pivotal Role of Methyl 3-methoxy-2-methylbenzoate in the Synthesis of Advanced UV Stabilizers
For Immediate Release
[City, State] – [Date] – Methyl 3-methoxy-2-methylbenzoate is emerging as a critical starting material in the synthesis of a novel class of hydroxyphenyl benzotriazole (HBT) UV stabilizers. These advanced stabilizers are essential for protecting polymers, coatings, and other materials from degradation caused by ultraviolet radiation. This application note details the synthetic pathway from Methyl 3-methoxy-2-methylbenzoate to a targeted HBT UV stabilizer, providing comprehensive experimental protocols and quantitative data for researchers and professionals in the chemical and materials science industries.
The multi-step synthesis leverages a series of well-established chemical transformations, including nitration, reduction, and diazotization, to construct the complex molecular architecture of the final UV stabilizer. The strategic use of Methyl 3-methoxy-2-methylbenzoate as the foundational building block allows for precise control over the substitution pattern on the phenolic ring of the HBT, which is crucial for tuning the photophysical properties and performance of the UV stabilizer.
Synthesis Pathway Overview
The overall synthetic strategy to produce a 2-(2-hydroxy-3-methyl-5-methoxyphenyl)-2H-benzotriazole derivative from Methyl 3-methoxy-2-methylbenzoate involves the following key stages:
-
Nitration: Introduction of a nitro group onto the aromatic ring of Methyl 3-methoxy-2-methylbenzoate.
-
Reduction: Conversion of the nitro group to a primary amine.
-
Azo Coupling: Diazotization of an o-nitroaniline and subsequent coupling with the synthesized aminophenol derivative.
-
Reductive Cyclization: Formation of the benzotriazole ring to yield the final HBT UV stabilizer.
This pathway is illustrated in the following workflow diagram:
Figure 1. Synthetic workflow for the preparation of a hydroxyphenyl benzotriazole (HBT) UV stabilizer starting from Methyl 3-methoxy-2-methylbenzoate.
Experimental Protocols
Step 1: Synthesis of Methyl 4-nitro-3-methoxy-2-methylbenzoate
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 10 g (0.055 mol) of Methyl 3-methoxy-2-methylbenzoate to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of Methyl 3-methoxy-2-methylbenzoate over 30 minutes, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| Methyl 3-methoxy-2-methylbenzoate | 180.20 | 0.055 | 10 g | - |
| Methyl 4-nitro-3-methoxy-2-methylbenzoate (Expected) | 225.19 | - | - | ~85 |
Step 2: Synthesis of Methyl 4-amino-3-methoxy-2-methylbenzoate
Protocol:
-
In a three-necked flask fitted with a mechanical stirrer, a condenser, and a thermometer, suspend 10 g (0.044 mol) of Methyl 4-nitro-3-methoxy-2-methylbenzoate and 25 g of iron powder in 100 mL of 50% aqueous ethanol.
-
Heat the mixture to 60 °C and add 5 mL of glacial acetic acid.
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
After completion, filter the hot solution to remove the iron sludge.
-
Cool the filtrate and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product, which can be purified by recrystallization.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| Methyl 4-nitro-3-methoxy-2-methylbenzoate | 225.19 | 0.044 | 10 g | - |
| Methyl 4-amino-3-methoxy-2-methylbenzoate (Expected) | 195.22 | - | - | ~90 |
Step 3: Synthesis of 2-(2-hydroxy-3-methyl-5-methoxyphenyl)-2H-benzotriazole
This step involves the formation of an azo dye intermediate followed by reductive cyclization.
Protocol for Azo Coupling and Cyclization:
-
Diazotization of o-nitroaniline: Dissolve 5.5 g (0.04 mol) of o-nitroaniline in 20 mL of concentrated hydrochloric acid and 20 mL of water. Cool the solution to 0-5 °C. Slowly add a solution of 2.8 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.
-
Coupling: Prepare a solution of 7.8 g (0.04 mol) of Methyl 4-amino-3-methoxy-2-methylbenzoate in 100 mL of dilute hydrochloric acid. Cool this solution to 0-5 °C and slowly add the diazotized o-nitroaniline solution with vigorous stirring. Maintain a pH of 4-5 by adding sodium acetate. Stir for 2-3 hours at 0-5 °C.
-
Reductive Cyclization: To the azo dye suspension, add a solution of 20 g of sodium hydroxide in 100 mL of water. Then, add 15 g of zinc dust portion-wise while heating the mixture to 80-90 °C. The color of the reaction mixture will change from red to a pale yellow.
-
Filter the hot solution to remove zinc oxide.
-
Cool the filtrate and acidify with acetic acid to precipitate the crude HBT product.
-
Filter the product, wash with water, and purify by recrystallization from a suitable solvent like ethanol or toluene.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| Methyl 4-amino-3-methoxy-2-methylbenzoate | 195.22 | 0.04 | 7.8 g | - |
| o-Nitroaniline | 138.12 | 0.04 | 5.5 g | - |
| 2-(2-hydroxy-3-methyl-5-methoxyphenyl)-2H-benzotriazole (Expected) | 269.29 | - | - | ~75 |
Signaling Pathway and Mechanism of UV Stabilization
Hydroxyphenyl benzotriazole UV stabilizers function by absorbing harmful UV radiation and dissipating the energy through a harmless mechanism, thereby preventing the degradation of the host material. The key to their effectiveness is an excited-state intramolecular proton transfer (ESIPT) process.
Figure 2. Mechanism of photostabilization by hydroxyphenyl benzotriazole (HBT) UV absorbers via excited-state intramolecular proton transfer (ESIPT).
Upon absorption of UV radiation, the HBT molecule is promoted to an excited electronic state. In this excited state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited-state keto tautomer. This tautomer then undergoes rapid non-radiative decay back to the ground state, releasing the absorbed energy as heat. The ground-state keto form then quickly tautomerizes back to the original enol form, completing the cycle and preparing the molecule to absorb another UV photon. This efficient energy dissipation pathway protects the polymer from the damaging effects of UV radiation.
Conclusion
Methyl 3-methoxy-2-methylbenzoate serves as a valuable and versatile precursor for the synthesis of high-performance hydroxyphenyl benzotriazole UV stabilizers. The synthetic route outlined provides a robust and scalable method for producing these important additives. The resulting HBTs, with their tailored substitution patterns, offer excellent photostability and are crucial for enhancing the durability and lifespan of a wide range of materials. Further research into optimizing reaction conditions and exploring novel derivatives based on this synthetic platform is warranted.
Application Notes and Protocols for the Esterification of 3-Methoxy-2-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of methyl 3-methoxy-2-methylbenzoate via Fischer esterification of 3-methoxy-2-methylbenzoic acid. The protocols outlined below are based on established methods for the esterification of substituted benzoic acids and are intended to serve as a comprehensive guide for laboratory synthesis.
Introduction
3-Methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its methyl ester, methyl 3-methoxy-2-methylbenzoate, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The esterification is typically achieved through the Fischer esterification method, which involves the acid-catalyzed reaction of the carboxylic acid with an alcohol, in this case, methanol.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the product.
Table 1: Physicochemical Properties of 3-Methoxy-2-methylbenzoic Acid
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [1] |
| Appearance | White solid |
| Melting Point | 146-147 °C |
| Solubility | Soluble in methanol, insoluble in water[2] |
Table 2: Physicochemical Properties of Methyl 3-Methoxy-2-methylbenzoate
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Solid |
Table 3: Expected Spectroscopic Data for Methyl 3-Methoxy-2-methylbenzoate (Reference-Based)
| Spectroscopy | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR (CDCl₃) | δ 7.5-7.0 (m, 3H, Ar-H), 3.9 (s, 3H, Ar-OCH₃), 3.9 (s, 3H, COOCH₃), 2.2 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ 168-166 (C=O), 158-156 (C-OCH₃), 138-120 (Ar-C), 55 (Ar-OCH₃), 52 (COOCH₃), 16 (Ar-CH₃) |
| IR (KBr) | ~3000 cm⁻¹ (C-H), ~1720 cm⁻¹ (C=O, ester), ~1250 cm⁻¹ (C-O) |
Note: The spectroscopic data is estimated based on analogous compounds, such as methyl 3-methoxy-4-methylbenzoate[3] and other substituted methyl benzoates[4][5][6][7]. Actual experimental values may vary.
Experimental Protocols
Fischer Esterification of 3-Methoxy-2-methylbenzoic Acid
This protocol details the synthesis of methyl 3-methoxy-2-methylbenzoate using a classic Fischer esterification approach with sulfuric acid as the catalyst.
Materials and Reagents:
-
3-Methoxy-2-methylbenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-2-methylbenzoic acid (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., 20-40 equivalents), which will also function as the solvent.
-
-
Catalyst Addition:
-
With continuous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle or an oil bath.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash it sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to neutralize any unreacted acid and the sulfuric acid catalyst). Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.
-
Saturated aqueous sodium chloride (brine) solution.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-methoxy-2-methylbenzoate.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to yield the pure product.
-
-
Characterization:
-
Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
-
Visualizations
Reaction Pathway
Caption: Fischer esterification of 3-methoxy-2-methylbenzoic acid.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. 3-Methoxy-2-MethylBenzoic Acid | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-2-methylbenzoic acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
- 6. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of Crude Methyl 3-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of crude Methyl 3-methoxy-2-methylbenzoate. The described techniques are essential for obtaining a high-purity compound, a critical requirement for research, chemical synthesis, and drug development applications. The protocols cover common and effective purification methods, including recrystallization, vacuum distillation, and column chromatography. Additionally, methods for purity assessment are discussed.
Introduction
Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. The purity of this compound is paramount for its use in subsequent reactions and biological assays, as impurities can lead to undesirable side reactions, inaccurate results, and potential toxicity. Crude Methyl 3-methoxy-2-methylbenzoate, typically obtained from synthesis, may contain unreacted starting materials, byproducts, and residual solvents. This guide details robust methods to remove these impurities and obtain the compound in a highly purified form.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of Methyl 3-methoxy-2-methylbenzoate and related isomers is presented in Table 1. This data is crucial for selecting the appropriate purification strategy.
Table 1: Physicochemical Data of Methyl 3-methoxy-2-methylbenzoate and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Methyl 3-methoxy-2-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | Solid | Not Reported | High (Est.) | Soluble in common organic solvents |
| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | Colorless to pale yellow liquid[1] | 48-49[1] | 254-255 @ 760 mmHg[1] | Very slightly soluble in water; soluble in organic solvents and oils[1] |
| Methyl 3-methoxybenzoate | C₉H₁₀O₃ | 166.17 | Liquid | Not Applicable | Not Reported | Not Reported |
| Methyl 3-methoxy-2-nitrobenzoate | C₉H₉NO₅ | 211.17 | Solid | 142-144[2] | 404.5 @ 760 mmHg[2] | Insoluble in water[2] |
Note: Specific experimental data for Methyl 3-methoxy-2-methylbenzoate is limited. Data for related compounds is provided for guidance.
Purification Strategies: A Workflow
The selection of a purification technique depends on the nature of the impurities and the desired final purity. A general workflow for the purification of crude Methyl 3-methoxy-2-methylbenzoate is presented below.
Caption: General workflow for the purification of crude Methyl 3-methoxy-2-methylbenzoate.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical for successful purification.
1.1. Solvent Screening: A suitable solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Methanol | Polar Protic | 64.7 | Often a good choice for methyl esters. |
| Ethanol | Polar Protic | 78.4 | Similar to methanol, can be used as a mixture with water. |
| Isopropanol | Polar Protic | 82.6 | Another common alcohol for recrystallization. |
| Ethyl Acetate | Polar Aprotic | 77.1 | Good solvent for a wide range of organic compounds. |
| Toluene | Nonpolar | 110.6 | Suitable for less polar compounds. |
| Hexane/Ethyl Acetate Mixture | Variable | Variable | A mixture can be optimized to achieve desired solubility. |
1.2. Recrystallization Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude Methyl 3-methoxy-2-methylbenzoate. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, further cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Vacuum Distillation
Given the likely high boiling point of Methyl 3-methoxy-2-methylbenzoate, vacuum distillation is the preferred method to prevent thermal decomposition.
2.1. Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
2.2. Distillation Procedure:
-
Charging the Flask: Place the crude, dry Methyl 3-methoxy-2-methylbenzoate into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature and pressure. It is advisable to collect a small forerun to discard any volatile impurities.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask.
-
Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 3: Column Chromatography
Column chromatography is a versatile technique for separating compounds with similar polarities.
3.1. Materials:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by Thin Layer Chromatography (TLC).
3.2. Chromatography Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 3-methoxy-2-methylbenzoate.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and detection of non-volatile impurities. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at a suitable wavelength (e.g., 254 nm). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and confirmation of the main component's identity. | Column: DB-5ms or equivalent. Carrier Gas: Helium. Detection: Mass spectrometry (for identification) and Flame Ionization Detector (for quantification). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectra should be consistent with the expected structure and free of significant impurity peaks. |
Logical Relationship of Purification Techniques
The choice of purification technique is often hierarchical, starting with simpler, bulk methods and progressing to more refined techniques if necessary.
Caption: Decision tree for selecting a suitable purification strategy.
References
safe handling and storage procedures for Methyl 3-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Methyl 3-methoxy-2-methylbenzoate (CAS No: 42981-93-1). The information herein is compiled from available safety data sheets and general laboratory safety guidelines. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Methyl 3-methoxy-2-methylbenzoate | |
| CAS Number | 42981-93-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | Not applicable (as per some sources, though classified as a combustible solid) | [1] |
| Autoignition Temperature | Data not available | |
| Explosion Limits | Data not available | |
| Vapor Pressure | Data not available | |
| Vapor Density | Data not available | |
| Specific Gravity | Data not available | |
| Solubility | Data not available |
Hazard Identification and Safety Precautions
Methyl 3-methoxy-2-methylbenzoate is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Serious Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |
Precautionary Statements: [1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling Methyl 3-methoxy-2-methylbenzoate to determine the appropriate PPE. The following is a general guideline:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when generating dust, additional protective clothing may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Handling Procedures
-
Engineering Controls: Handle Methyl 3-methoxy-2-methylbenzoate in a well-ventilated area. A chemical fume hood is recommended, especially when transferring or weighing the solid, to minimize inhalation exposure.
-
Dispensing:
-
Ensure all ignition sources are absent from the handling area.
-
Use a clean, dry spatula or scoop for transferring the solid.
-
Avoid generating dust. If the material is a fine powder, handle it with care to prevent it from becoming airborne.
-
Close the container tightly after each use.
-
-
General Hygiene:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Remove contaminated clothing and wash it before reuse.
-
Storage Procedures
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is room temperature.
-
Incompatible Materials: While specific incompatibility data is limited, it is prudent to store Methyl 3-methoxy-2-methylbenzoate away from strong oxidizing agents.
-
Storage Class: This chemical is classified as a combustible solid. Store in a cabinet designated for flammable and combustible materials.
Emergency Procedures
Spill Response
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spread of the solid. Avoid creating dust.
-
Cleanup:
-
Wear appropriate PPE.
-
For small spills, carefully sweep or scoop the material into a suitable container for disposal. Use a method that does not generate dust (e.g., a wet paper towel for final cleanup).
-
For large spills, contact your institution's environmental health and safety department.
-
-
Disposal: Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Visualizations
Caption: Workflow for the safe handling and storage of Methyl 3-methoxy-2-methylbenzoate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-methoxy-2-methylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 3-methoxy-2-methylbenzoate synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this esterification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Methyl 3-methoxy-2-methylbenzoate, a compound known to present challenges due to steric hindrance from the ortho-methyl group.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction: The Fischer esterification is an equilibrium process.[1] | - Increase excess of methanol: Use methanol as the solvent to drive the equilibrium towards the product.[1] - Remove water: Use a Dean-Stark apparatus during reflux or add molecular sieves to the reaction mixture. - Increase reaction time: Monitor the reaction by TLC and extend the reflux time if necessary. For sterically hindered acids, longer reaction times (12-24 hours) may be required.[2] |
| Catalyst inefficiency: The acid catalyst may be insufficient or deactivated. | - Use a strong acid catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid are commonly used.[3] - Consider alternative catalysts: For substrates sensitive to strong acids, solid acid catalysts (e.g., Zr/Ti) or milder methods like Steglich esterification can be employed.[2][4] | |
| Steric hindrance: The methyl group at the ortho position significantly hinders the approach of the nucleophile (methanol) to the carboxylic acid.[5] | - Elevate reaction temperature: Refluxing at the boiling point of methanol is standard. Microwave-assisted synthesis can also be effective in overcoming steric barriers by reaching higher temperatures in a sealed vessel.[6] - Convert to acid chloride: A two-step process involving conversion of the carboxylic acid to the more reactive acid chloride followed by reaction with methanol can significantly improve yields for sterically hindered acids. | |
| Presence of Unreacted Starting Material (2-methyl-3-methoxybenzoic acid) | Insufficient reaction time or catalyst. | - Refer to the solutions for "Low or No Product Formation." |
| Inefficient purification: The starting acid and the ester product may have similar polarities, making separation by extraction difficult. | - Thorough work-up: During the aqueous work-up, wash the organic layer multiple times with a saturated sodium bicarbonate solution to ensure complete removal of the acidic starting material.[1][7] Acidify the aqueous washes to confirm the presence and recover any unreacted benzoic acid.[8] | |
| Formation of Side Products | Ether formation: Self-condensation of methanol can occur at high temperatures in the presence of a strong acid catalyst. | - Optimize temperature: Avoid excessive heating. Refluxing at the boiling point of methanol is generally sufficient. |
| Dehydration of alcohol (not applicable for methanol). | - This is more common with secondary and tertiary alcohols. | |
| Sulfonation of the aromatic ring: This can occur when using concentrated sulfuric acid at high temperatures. | - Use an alternative acid catalyst: p-Toluenesulfonic acid is less likely to cause sulfonation. | |
| Difficulty in Product Isolation and Purification | Similar polarity of product and starting material. | - Column chromatography: If extraction is insufficient, purify the crude product using silica gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. |
| Product loss during work-up: The ester may have some solubility in the aqueous layer, especially with a large excess of methanol.[1] | - Back-extraction: After the initial separation, extract the aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing Methyl 3-methoxy-2-methylbenzoate?
A1: The primary challenge is the steric hindrance caused by the methyl group at the ortho position to the carboxylic acid.[5] This steric bulk impedes the nucleophilic attack of methanol on the carbonyl carbon, slowing down the reaction rate and limiting the yield of the Fischer esterification.[5]
Q2: What are the standard conditions for the Fischer esterification of 2-methyl-3-methoxybenzoic acid?
A2: A typical procedure involves refluxing the carboxylic acid in a large excess of methanol, which acts as both the reactant and the solvent.[1] A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen and activate the carboxylic acid for nucleophilic attack.[3]
Q3: How can I drive the esterification equilibrium towards a higher yield of the desired product?
A3: According to Le Chatelier's principle, the equilibrium can be shifted to the product side by using a large excess of one of the reactants (typically the alcohol) or by removing one of the products (water) as it is formed.[1][9] Using methanol as the solvent provides a significant excess, and employing a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can effectively remove water.
Q4: Are there alternative methods to Fischer esterification for this synthesis?
A4: Yes, for sterically hindered carboxylic acids, alternative methods can provide better yields. One common approach is to convert the carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. Another milder option is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[2]
Q5: What is a suitable work-up procedure for this reaction?
A5: After cooling the reaction mixture, it is typically poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate.[1] The organic layer is then washed with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[7] A final wash with brine is often performed before drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and removing the solvent under reduced pressure.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-3-methoxybenzoic Acid (Precursor)
This protocol is adapted from patent literature describing the synthesis of the necessary starting material.
Step A: Synthesis of 2-methyl-3-chloroanisole
-
In a suitable reaction vessel, combine a 30% sodium methoxide solution, 2,6-dichlorotoluene, dimethylformamide (DMF), and a cuprous salt catalyst (e.g., stannous chloride).
-
Heat the mixture with stirring to 80-150°C and maintain the reaction for several hours, monitoring the consumption of 2,6-dichlorotoluene by gas chromatography.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Recover the DMF by vacuum distillation to yield 2-methyl-3-chloroanisole.[10]
Step B: Grignard Reaction and Carboxylation
-
In a separate reactor, add magnesium turnings and tetrahydrofuran (THF).
-
Initiate the Grignard reaction by adding a small amount of a bromoethane and 2-methyl-3-chloroanisole mixture at 30-60°C.
-
Once the reaction begins, add the remaining 2-methyl-3-chloroanisole dropwise while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture for 1.5-2.5 hours.
-
Cool the mixture to -15 to 5°C and add crushed dry ice (solid CO₂) in portions, controlling the temperature between 0-20°C.
-
Allow the reaction to stir for another 2-4 hours.
-
Pour the reaction mixture into ice water and acidify with 10% hydrochloric acid to a pH of 1.
-
Separate the organic layer and recover the THF.
-
Adjust the pH of the aqueous residue to 12 with a 5% sodium hydroxide solution and decolorize with activated carbon.
-
Filter and then re-acidify the filtrate to a pH of 1 with 10% hydrochloric acid to precipitate the product.
-
Collect the white powder by centrifugation or filtration and dry to obtain 2-methyl-3-methoxybenzoic acid.[10]
Protocol 2: Fischer Esterification of 2-methyl-3-methoxybenzoic Acid
This is a generalized protocol for Fischer esterification, adapted for the sterically hindered substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-methoxybenzoic acid (1.0 eq.) in an excess of anhydrous methanol (which also serves as the solvent, e.g., 20-30 mL per gram of carboxylic acid).[2]
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per gram of carboxylic acid) to the solution.[3]
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 hexane:ethyl acetate).[2][6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water (approximately 3-4 times the volume of the reaction mixture).[1]
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the initial reaction).
-
Wash the combined organic layers with water, then with a saturated aqueous solution of sodium bicarbonate until no more gas evolves (to remove unreacted acid and the catalyst), and finally with brine.[1][7]
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Methyl 3-methoxy-2-methylbenzoate.
-
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table presents representative yield data for the esterification of substituted benzoic acids under different conditions, illustrating the impact of steric hindrance and the choice of catalyst.
| Carboxylic Acid | Catalyst | Method | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | H₂SO₄ | Conventional Reflux | 1 | 65 | 90 | [3] |
| 4-Fluoro-3-nitrobenzoic Acid | H₂SO₄ | Microwave | 0.25 | 130 | >95 | [6] |
| p-Methylbenzoic Acid | Zr/Ti Solid Acid | Conventional Reflux | 24 | 120 | High (not specified) | [11] |
| o-Nitrobenzoic Acid | Zr/Ti Solid Acid | Conventional Reflux | 24 | 120 | 20.1 | [11] |
| 4-Benzyloxy-3,5-dimethylbenzoic Acid | H₂SO₄ | Conventional Reflux | 12-24 | 65 | 60-80 | [2] |
| 4-Benzyloxy-3,5-dimethylbenzoic Acid | DCC/DMAP | Steglich | 2-6 | 0 - RT | 85-95 | [2] |
Note: The yield for the synthesis of Methyl 3-methoxy-2-methylbenzoate is expected to be lower than that of unsubstituted benzoic acid due to steric hindrance, likely falling in a range similar to other ortho-substituted benzoic acids.
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of Methyl 3-methoxy-2-methylbenzoate via Fischer Esterification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield in the synthesis of Methyl 3-methoxy-2-methylbenzoate.
References
- 1. studylib.net [studylib.net]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. ijstr.org [ijstr.org]
- 5. brainly.in [brainly.in]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl 3-methoxy-2-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methoxy-2-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl 3-methoxy-2-methylbenzoate?
A1: The most prevalent and straightforward method for the synthesis of Methyl 3-methoxy-2-methylbenzoate is the Fischer esterification of 3-methoxy-2-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.[1][2][3][4]
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: Due to the structure of the starting material, a few side reactions can occur, particularly under harsh conditions:
-
Incomplete Reaction: Due to the steric hindrance from the ortho-methyl group, the reaction may be slow and not go to completion, leaving unreacted 3-methoxy-2-methylbenzoic acid in the product mixture.
-
Ether Cleavage: Although less common under standard Fischer esterification conditions, strong acidic conditions and high temperatures could potentially lead to the cleavage of the methoxy ether bond, yielding methyl 3-hydroxy-2-methylbenzoate.[5][6][7][8]
-
Dehydration of Methanol: The acid catalyst can promote the dehydration of methanol to form dimethyl ether, especially at higher temperatures.
-
Sulfonation: If concentrated sulfuric acid is used as the catalyst at high temperatures, sulfonation of the aromatic ring is a possibility, though unlikely under typical esterification conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material (carboxylic acid) is more polar and will have a lower Rf value than the product (ester). Disappearance of the starting material spot indicates the reaction is nearing completion. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.
Q4: What is the best way to purify the crude Methyl 3-methoxy-2-methylbenzoate?
A4: Purification is typically achieved through a series of extraction and chromatography steps. An initial workup with a mild base (e.g., sodium bicarbonate solution) will remove the unreacted carboxylic acid and the acid catalyst. The crude ester can then be purified further by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guides
This guide addresses specific issues that may arise during the synthesis of Methyl 3-methoxy-2-methylbenzoate.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid. | Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). |
| Reaction Time Too Short: Due to steric hindrance, the reaction may require a longer reflux time to reach equilibrium. | Extend the reflux time and monitor the reaction progress by TLC until the starting material is consumed. | |
| Wet Reagents or Glassware: Water in the reaction mixture will shift the equilibrium back towards the reactants.[1] | Ensure all glassware is oven-dried and use anhydrous methanol and a dry starting material. | |
| Presence of a More Polar Byproduct (Lower Rf on TLC) | Incomplete Reaction: The spot with the lower Rf is likely the unreacted 3-methoxy-2-methylbenzoic acid. | Continue refluxing the reaction mixture. If the reaction has stalled, consider adding more methanol or a fresh portion of the catalyst. |
| Ether Cleavage: If the reaction was run at a very high temperature or for an extended period with a strong acid, this could be the hydroxylated byproduct. | Use milder conditions (e.g., p-toluenesulfonic acid instead of sulfuric acid) and maintain a consistent reflux temperature. | |
| Product is an Oil and Difficult to Purify | Presence of Impurities: Unreacted starting materials or side products can lower the melting point of the mixture. | Perform a thorough workup with sodium bicarbonate to remove acidic impurities. Purify by column chromatography. |
| Low Isolated Yield | Losses During Workup: The product may have some solubility in the aqueous layers during extraction. | Minimize the volume of aqueous washes and ensure complete extraction with the organic solvent. |
| Inefficient Purification: Product may be lost during column chromatography if the fractions are not carefully collected and analyzed. | Use a shallow gradient for elution and monitor the fractions closely by TLC. |
Experimental Protocols
Key Experiment: Fischer Esterification of 3-methoxy-2-methylbenzoic acid
Materials:
-
3-methoxy-2-methylbenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (or p-toluenesulfonic acid)
-
Diethyl ether (or Ethyl acetate)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-2-methylbenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-30 equivalents).
-
Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, ~0.1-0.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more effervescence is observed), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-methoxy-2-methylbenzoate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Methyl 3-methoxy-2-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 3-methoxy-2-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Methyl 3-methoxy-2-methylbenzoate synthesized via Fischer esterification?
A1: The most common impurities include unreacted starting materials such as 3-methoxy-2-methylbenzoic acid and methanol, the acid catalyst (e.g., sulfuric acid), water formed during the reaction, and potential side products like dimethyl ether, which can form at high temperatures.
Q2: How can I effectively remove the unreacted 3-methoxy-2-methylbenzoic acid from my crude product?
A2: An aqueous workup with a mild base is typically effective. Washing the crude product dissolved in an organic solvent (like diethyl ether or ethyl acetate) with a saturated sodium bicarbonate solution will convert the acidic carboxylic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.
Q3: My purified product has a persistent slight yellow tint. What could be the cause and how can I remove it?
A3: A yellow tint can be due to trace impurities or degradation products. Running the material through a short plug of silica gel or performing a careful recrystallization can often remove colored impurities. If the discoloration persists, consider the stability of your compound under the purification conditions (e.g., heat during distillation).
Q4: Is vacuum distillation a suitable method for purifying Methyl 3-methoxy-2-methylbenzoate?
A4: Yes, vacuum distillation is a suitable method, especially for separating it from less volatile impurities. The reduced pressure allows the compound to boil at a lower temperature, minimizing the risk of thermal decomposition. It is important to know the boiling point of the compound at the desired pressure to ensure proper separation.
Q5: What are some recommended solvent systems for the column chromatography of Methyl 3-methoxy-2-methylbenzoate?
A5: A good starting point for column chromatography on silica gel would be a non-polar/polar solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing the polarity) is often effective for separating esters from less polar byproducts and more polar impurities.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during aqueous workup. | Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product has some water solubility. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | |
| Low recovery after recrystallization. | The chosen recrystallization solvent is too good a solvent, even at low temperatures. | Screen for a less effective solvent or a mixed solvent system. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. |
| Product is an oil and does not crystallize. | The product may be impure, leading to a melting point depression. Try purifying by column chromatography first. Seeding the solution with a pure crystal can also induce crystallization. | |
| Low recovery after distillation. | Hold-up in the distillation apparatus. | For small-scale distillations, use a short-path distillation apparatus to minimize surface area and product loss. |
| Thermal decomposition. | Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high. |
Product Fails Purity Analysis (e.g., by NMR or GC)
| Symptom | Possible Impurity Detected | Suggested Purification Step |
| Broad OH peak in ¹H NMR, acidic smell. | Residual 3-methoxy-2-methylbenzoic acid. | Perform an additional wash with saturated sodium bicarbonate solution. |
| Singlet around 3.4 ppm in ¹H NMR. | Residual methanol. | Ensure the product is thoroughly dried under vacuum, possibly with gentle heating. |
| Unidentified aromatic peaks. | Isomeric impurities or side-products. | Column chromatography is the most effective method for separating structurally similar isomers. |
| Greasy or oily appearance, broad aliphatic signals in ¹H NMR. | Stopcock grease or other non-volatile organic contaminants. | A careful distillation or recrystallization should remove these impurities. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, 5-10 volumes).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 3 volumes). Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with water (1 x 3 volumes) and then with brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude ester.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Methyl 3-methoxy-2-methylbenzoate in a minimal amount of the chosen hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods for Methyl 3-methoxy-2-methylbenzoate
| Purification Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed | Notes |
| Aqueous Wash + Distillation | >98% | 70-85% | Acidic impurities, low-boiling solvents, some side products. | Good for large scale; may not remove isomers with similar boiling points. |
| Aqueous Wash + Recrystallization | >99% | 60-80% | Colored impurities, starting materials, some isomers. | Yield is highly dependent on solvent choice. |
| Column Chromatography | >99.5% | 50-75% | Isomeric impurities, closely related side products. | Can be time-consuming and requires larger volumes of solvent. |
Mandatory Visualizations
Caption: General experimental workflow for the purification of Methyl 3-methoxy-2-methylbenzoate.
Caption: Decision-making workflow for troubleshooting the purification of Methyl 3-methoxy-2-methylbenzoate.
troubleshooting common issues in Methyl 3-methoxy-2-methylbenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 3-methoxy-2-methylbenzoate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl 3-methoxy-2-methylbenzoate?
A1: The most prevalent and direct method is the Fischer esterification of 2-methyl-3-methoxybenzoic acid with methanol, utilizing an acid catalyst such as sulfuric acid or acetyl chloride.[1][2] This reaction is an equilibrium process, and therefore, specific conditions are often employed to drive it towards the formation of the desired ester product.[3]
Q2: I am seeing a low yield of my final product, Methyl 3-methoxy-2-methylbenzoate. What are the potential causes?
A2: Low yields in Fischer esterification are common and can be attributed to several factors:
-
Equilibrium Limitations: The reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2][3]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[2]
-
Presence of Water: Any moisture in the starting materials (2-methyl-3-methoxybenzoic acid or methanol) or glassware will hinder the reaction.[2]
-
Suboptimal Temperature and Reaction Time: The reaction may not have been heated sufficiently or for a long enough duration to reach completion.[2]
-
Steric Hindrance: The ortho-substituents on the benzoic acid may slow down the reaction rate.[4]
Q3: How can I improve the yield of my esterification reaction?
A3: To improve the yield, you can:
-
Use a large excess of methanol to shift the equilibrium towards the product side.[3][4]
-
Ensure all reagents and glassware are anhydrous.
-
Increase the amount of acid catalyst.
-
Increase the reaction temperature and/or extend the reaction time.[4]
-
Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.[2]
Q4: What are some of the common impurities or side products I might encounter?
A4: Potential impurities include unreacted 2-methyl-3-methoxybenzoic acid, and byproducts from side reactions such as dehydration of the alcohol.[5] If the starting benzoic acid contains isomeric impurities, these may also be present in the final product.[5]
Q5: What are the recommended purification methods for Methyl 3-methoxy-2-methylbenzoate?
A5: After the reaction, a typical work-up involves neutralizing the excess acid, extracting the product with an organic solvent, and washing the organic layer.[2] For purification, techniques such as recrystallization or column chromatography can be employed to obtain the pure ester.[6] The purity of the final product can be confirmed using analytical methods like NMR spectroscopy, Mass Spectrometry, and HPLC.[5][7] In some cases, acidic hydrolysis of the crude product can be used to recover the unreacted and valuable 3-methoxy-2-methyl benzoic acid, which can be recycled.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Methyl 3-methoxy-2-methylbenzoate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation (High amount of starting material remains) | Reaction has not reached equilibrium. | Use a large excess of methanol (20-40 equivalents) to drive the reaction forward.[4][10] |
| Insufficient acid catalyst. | Ensure a sufficient amount of catalyst (e.g., concentrated sulfuric acid) is used.[2] | |
| Presence of water in the reaction mixture. | Use anhydrous reagents and dry glassware.[2] | |
| Low reaction temperature or short reaction time. | Ensure the reaction is refluxed at the appropriate temperature (approx. 65°C for methanol) for an adequate time (4-8 hours).[10] | |
| Formation of an Unknown Byproduct | Side reactions due to high temperatures. | Monitor the reaction temperature closely. Consider using a milder catalyst or reaction conditions. |
| Impurities in starting materials. | Ensure the purity of 2-methyl-3-methoxybenzoic acid and methanol before starting the reaction. | |
| Difficulty in Isolating the Product | Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product is soluble in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product. | |
| Product is not pure after initial work-up | Incomplete removal of unreacted acid or catalyst. | Wash the organic layer thoroughly with a sodium bicarbonate solution to remove any remaining acid.[2] |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
Synthesis of 2-methyl-3-methoxybenzoic acid
One common route to the precursor acid involves the reaction of 2-methyl-3-chloroanisole with magnesium to form a Grignard reagent, followed by carboxylation with dry ice.[11]
Fischer Esterification of 2-methyl-3-methoxybenzoic acid
Materials:
-
2-methyl-3-methoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or acetyl chloride)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a dry round-bottom flask, dissolve 2-methyl-3-methoxybenzoic acid in a large excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-methoxy-2-methylbenzoate.[10]
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Fischer esterification experimental workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 7. mdpi.com [mdpi.com]
- 8. CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 9. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 3-methoxy-2-methylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 3-methoxy-2-methylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Methyl 3-methoxy-2-methylbenzoate, focusing on a common two-step synthetic route starting from 2,6-dichlorotoluene.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-methyl-3-chloroanisole (Intermediate 1) | Incomplete reaction during the methoxylation of 2,6-dichlorotoluene. | Ensure the reaction temperature is maintained between 80°C and 150°C. Use of a cuprous salt catalyst is recommended to drive the reaction to completion.[1] |
| Loss of product during workup. | After the reaction, ensure complete removal of dimethylformamide (DMF) by vacuum distillation before proceeding with filtration.[1] | |
| Low yield of 2-methyl-3-methoxybenzoic acid (Intermediate 2) | Inefficient Grignard reagent formation. | Use dry tetrahydrofuran (THF) and magnesium turnings. A small amount of an initiator, such as bromoethane, can be used to start the Grignard reaction.[1] |
| Incomplete carboxylation. | Add crushed dry ice in portions to the Grignard reagent at a low temperature (e.g., -10°C) to control the exothermic reaction and prevent side reactions.[1] | |
| Low yield of Methyl 3-methoxy-2-methylbenzoate (Final Product) | Incomplete esterification. | Use a suitable acid catalyst, such as sulfuric acid, and ensure the reaction goes to completion by refluxing the mixture of 2-methyl-3-methoxybenzoic acid and methanol.[2][3] |
| Hydrolysis of the ester during workup. | Neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution, during the extraction process to prevent hydrolysis of the methyl ester. | |
| Presence of impurities in the final product | Unreacted starting materials or intermediates. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete conversion at each step. |
| Side products from the Grignard reaction (e.g., biphenyl derivatives). | Control the temperature during the formation and reaction of the Grignard reagent. Slow, dropwise addition of reagents is recommended. | |
| Byproducts from esterification. | Purify the final product using column chromatography or recrystallization to remove any unreacted acid or other impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for Methyl 3-methoxy-2-methylbenzoate?
A1: A common and effective route involves a two-step process. First, 2,6-dichlorotoluene is converted to 2-methyl-3-chloroanisole. This intermediate then undergoes a Grignard reaction followed by carboxylation with dry ice to form 2-methyl-3-methoxybenzoic acid. Finally, this acid is esterified with methanol to yield Methyl 3-methoxy-2-methylbenzoate.[1]
Q2: What are the critical parameters for the methoxylation of 2,6-dichlorotoluene?
A2: The critical parameters include the reaction temperature, which should be maintained between 80°C and 150°C, and the use of a cuprous salt catalyst to ensure a high conversion rate.[1]
Q3: How can I optimize the Grignard reaction for the synthesis of 2-methyl-3-methoxybenzoic acid?
A3: To optimize the Grignard reaction, ensure all glassware is oven-dried and the solvent (THF) is anhydrous. The reaction should be initiated with a small amount of an activating agent like bromoethane. The temperature should be carefully controlled during the formation of the Grignard reagent and the subsequent carboxylation step.[1]
Q4: What are the best practices for the final esterification step?
A4: The esterification of 2-methyl-3-methoxybenzoic acid is typically carried out using an excess of methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually heated to reflux to ensure it goes to completion.[2]
Q5: How can I purify the final product, Methyl 3-methoxy-2-methylbenzoate?
A5: The final product can be purified by standard techniques such as column chromatography on silica gel or recrystallization.[4] A purification method for a related compound involved acid-base extraction to remove the unreacted carboxylic acid, which could also be applicable here.[5][6]
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of 2-methyl-3-chloroanisole [1]
| Parameter | Value |
| Starting Material | 2,6-dichlorotoluene |
| Reagent | Sodium methoxide solution (30%) |
| Solvent | Dimethylformamide (DMF) |
| Catalyst | Stannous chloride |
| Temperature | 120°C |
| Reaction Time | 15 hours |
Table 2: Reaction Conditions for the Synthesis of 2-methyl-3-methoxybenzoic acid [1]
| Parameter | Value |
| Starting Material | 2-methyl-3-chloroanisole |
| Reagent 1 | Magnesium |
| Reagent 2 | Dry Ice (CO₂) |
| Solvent | Tetrahydrofuran (THF) |
| Grignard Formation Temperature | 45°C |
| Carboxylation Temperature | -10°C to 10°C |
| Final Product Yield | 99.1% purity |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-3-chloroanisole [1]
-
To a reaction kettle, add 270 kg of 30% sodium methoxide solution, 161 kg of 2,6-dichlorotoluene, 200 kg of dimethylformamide, and 0.5 kg of stannous chloride.
-
Heat the mixture with stirring to 120°C and maintain for 15 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove solid byproducts.
-
The filtrate is subjected to vacuum distillation to recover dimethylformamide and obtain the liquid 2-methyl-3-chloroanisole.
Protocol 2: Synthesis of 2-methyl-3-methoxybenzoic acid [1]
-
In a separate reactor, add 400 kg of tetrahydrofuran and 20 kg of magnesium.
-
At 40°C, add a mixture of 1 kg of bromoethane and 0.5 kg of 2-methyl-3-chloroanisole to initiate the Grignard reaction.
-
After 40 minutes, add 124.5 kg of 2-methyl-3-chloroanisole dropwise at 45°C.
-
Maintain the reaction for 2.5 hours after the addition is complete.
-
Cool the reaction mixture to -10°C and add 35 kg of dry ice in portions, keeping the temperature below 10°C.
-
Allow the reaction to proceed for 3 hours.
-
Pour the reaction solution into ice water and adjust the pH to 1 with 10% hydrochloric acid.
-
Separate the organic layer and recover the tetrahydrofuran.
-
To the residue, add 5% sodium hydroxide solution to adjust the pH to 12.
-
Decolorize with activated carbon and filter.
-
Adjust the pH of the filtrate to 1 with 10% hydrochloric acid to precipitate the product.
-
Collect the white powder by centrifugation and dry to obtain 2-methyl-3-methoxybenzoic acid.
Protocol 3: Synthesis of Methyl 3-methoxy-2-methylbenzoate (General Esterification)
-
Dissolve 2-methyl-3-methoxybenzoic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure Methyl 3-methoxy-2-methylbenzoate.
Visualizations
Caption: Synthetic workflow for Methyl 3-methoxy-2-methylbenzoate.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 5. CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 6. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
catalyst selection for the synthesis of substituted methyl benzoates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted methyl benzoates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted methyl benzoates?
A1: The most prevalent method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a substituted benzoic acid with methanol.[1][2] This method is cost-effective due to the use of inexpensive reagents like sulfuric acid.[1] Alternative methods include the use of solid acid catalysts to avoid issues with corrosive mineral acids.[3]
Q2: Why is Fischer-Speier esterification often conducted with a large excess of methanol?
A2: Fischer-Speier esterification is a reversible reaction.[4] According to Le Chatelier's principle, using a large excess of one reactant (in this case, methanol) shifts the equilibrium towards the formation of the product, the methyl ester, thereby increasing the yield.[3][4]
Q3: What are the advantages of using a solid acid catalyst over traditional mineral acids like sulfuric acid?
A3: Solid acid catalysts, such as zirconium-based catalysts, offer several advantages. They are generally less corrosive, easier to separate from the reaction mixture (facilitating product purification), and can often be recovered and reused.[3] This approach also minimizes the production of acidic wastewater, making it a more environmentally friendly option.[3]
Q4: How do substituents on the benzoic acid ring affect the esterification reaction?
A4: The electronic properties and position of substituents significantly influence the reaction rate and yield.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. Conversely, electron-donating groups (e.g., -OCH₃) can decrease it.[5]
-
Steric Hindrance: Substituents at the ortho position (adjacent to the carboxylic acid group) can sterically hinder the approach of methanol to the reaction center, leading to a slower reaction rate and lower yield compared to meta and para isomers.[5][6]
Q5: What are common side products in the synthesis of substituted methyl benzoates?
A5: Under certain conditions, particularly at higher temperatures with acid catalysts, side reactions can occur. A common side product is the formation of ethers from the alcohol (methanol in this case).[5] If the starting benzoic acid derivative contains other reactive functional groups, additional side reactions may be possible.[7]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Methyl Ester
| Potential Cause | Troubleshooting Steps |
| Equilibrium not shifted towards products | The Fischer esterification is a reversible reaction.[4] To drive the reaction forward, use a large excess of methanol (which can also serve as the solvent) or remove water as it is formed, for example, by using a Dean-Stark apparatus.[1] |
| Insufficient or Inactive Catalyst | Ensure the correct catalytic amount of a strong acid like concentrated H₂SO₄ is used.[5] If using a solid acid catalyst, ensure it has not been deactivated. For some reactions, adding the catalyst in portions can help maintain its activity.[8] |
| Sub-optimal Reaction Temperature or Time | The reaction rate is temperature-dependent. Ensure the reaction is heated to reflux for a sufficient duration.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Steric Hindrance | Ortho-substituted benzoic acids are known to react slower and give lower yields due to steric hindrance.[5][6] For these substrates, consider using alternative, milder esterification methods like Steglich esterification if harsh conditions are not providing satisfactory results. |
| Product Loss During Work-up | Methyl benzoate has some solubility in water, so significant product loss can occur during the aqueous work-up.[4] Minimize the volume of water used for washing and consider back-extracting the aqueous layers with an organic solvent to recover the dissolved product. |
Problem 2: Formation of Impurities or Side Products
| Potential Cause | Troubleshooting Steps |
| Ether Formation | This is more likely at higher reaction temperatures.[5] If ether formation is a significant issue, try conducting the reaction at a lower temperature for a longer period. |
| Reaction with Other Functional Groups | If the substituted benzoic acid contains other acid-sensitive functional groups, they may react under the harsh conditions of Fischer esterification. In such cases, a milder esterification method that does not employ strong acid catalysis is recommended. |
| Incomplete Reaction | Unreacted benzoic acid will be present in the product mixture. Ensure the reaction has gone to completion by monitoring with TLC. Unreacted acid can be removed during the work-up by washing the organic layer with a basic solution like sodium bicarbonate.[4] |
Catalyst Performance Data
The selection of a suitable catalyst is crucial for the successful synthesis of substituted methyl benzoates. Below is a summary of the performance of different catalysts under various conditions.
| Catalyst | Substrate | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Benzoic Acid | Methanol | Reflux | 1 | ~75 (isolated) | [4] |
| H₂SO₄ | 4-fluoro-3-nitrobenzoic acid | Butanol | 130 (microwave) | 0.25 | 98 | [8] |
| Zr/Ti Solid Acid (ZT10) | p-chlorobenzoic acid | Methanol | Reflux | - | High | [6] |
| Zr/Ti Solid Acid (ZT10) | p-methylbenzoic acid | Methanol | Reflux | - | High | [6] |
| Montmorillonite K10 (Phosphoric acid activated) | Substituted Benzoic Acids | Methanol | - | 5 | >93 | [9] |
Experimental Protocols
General Protocol for Fischer-Speier Esterification
This protocol provides a general procedure for the synthesis of methyl benzoate from benzoic acid using sulfuric acid as a catalyst.
-
Reaction Setup: In a round-bottom flask, combine the substituted benzoic acid and a significant molar excess of methanol.[4]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.[4]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude methyl benzoate.
-
Purification: The crude product can be purified by distillation or column chromatography.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. studylib.net [studylib.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijstr.org [ijstr.org]
minimizing impurity formation in Methyl 3-methoxy-2-methylbenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Methyl 3-methoxy-2-methylbenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Methyl 3-methoxy-2-methylbenzoate via Fischer esterification of 3-methoxy-2-methylbenzoic acid.
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or hydrated. | Use a fresh, anhydrous acid catalyst. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. The steric hindrance from the ortho-methyl group can slow down the reaction rate. | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| 3. Presence of Water: Water in the reactants or solvent can shift the equilibrium back towards the starting materials. | Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it forms. | |
| Presence of Unreacted Starting Material (3-methoxy-2-methylbenzoic acid) | 1. Incomplete Reaction: The reaction has not gone to completion. | As with low product formation, increase reaction time or temperature. Consider increasing the molar excess of methanol. |
| 2. Inefficient Extraction: The acidic starting material may not have been fully removed during the work-up. | During the aqueous work-up, ensure the pH of the aqueous layer is basic (pH > 8) during the sodium bicarbonate wash to effectively remove the unreacted carboxylic acid. Perform multiple extractions.[1] | |
| Formation of Isomeric Impurities | 1. Impure Starting Material: The 3-methoxy-2-methylbenzoic acid starting material may contain isomeric impurities. | Analyze the starting material by a suitable method (e.g., GC-MS or NMR) before use. If impurities are present, purify the starting material by recrystallization or chromatography. |
| 2. Side Reactions during Precursor Synthesis: The synthesis of 3-methoxy-2-methylbenzoic acid can sometimes yield isomeric byproducts. | Review the synthesis method of the starting material. For instance, methylation of 3-hydroxy-2-methylbenzoic acid can sometimes lead to O-methylation at different positions if not carefully controlled. | |
| Presence of By-products from Side Reactions | 1. Dehydration of Methanol: At high temperatures with a strong acid catalyst, methanol can dehydrate to form dimethyl ether. | Maintain a controlled reaction temperature. |
| 2. Hydrolysis of the Ester: During work-up, prolonged exposure to acidic or basic aqueous conditions can lead to hydrolysis of the product back to the carboxylic acid. | Minimize the time the product is in contact with aqueous acid or base. Ensure thorough drying of the organic layer after extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl 3-methoxy-2-methylbenzoate?
A1: The most common and direct method is the Fischer esterification of 3-methoxy-2-methylbenzoic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting material (more polar) and the product ester (less polar).
Q3: The esterification of 3-methoxy-2-methylbenzoic acid seems slow. Why is that and how can I improve the reaction rate?
A3: The methyl group at the ortho position to the carboxylic acid creates steric hindrance, which can slow down the rate of esterification. To improve the reaction rate, you can:
-
Increase the reaction temperature to reflux.
-
Use a larger excess of methanol to shift the equilibrium towards the product.
-
Increase the amount of acid catalyst.
Q4: What is the best way to purify the final product?
A4: After the initial work-up to remove the excess acid and methanol, the crude product can be purified by:
-
Column chromatography: This is a very effective method for removing both polar and non-polar impurities.
-
Distillation under reduced pressure: If the product is a liquid at room temperature, vacuum distillation can be used for purification.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of Methyl 3-methoxy-2-methylbenzoate can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Experimental Protocols
General Protocol for Fischer Esterification of 3-methoxy-2-methylbenzoic acid
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol (10-20 eq.).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (4-24 h), monitoring the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Visualizations
Caption: General workflow for the synthesis and purification of Methyl 3-methoxy-2-methylbenzoate.
Caption: A decision tree for troubleshooting impurity formation.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 3-methoxy-2-methylbenzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 3-methoxy-2-methylbenzoate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to ensure a safe, efficient, and successful scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Methyl 3-methoxy-2-methylbenzoate?
A1: The most common and industrially viable method for synthesizing Methyl 3-methoxy-2-methylbenzoate is the Fischer esterification of its precursor, 3-methoxy-2-methylbenzoic acid, with methanol in the presence of an acid catalyst.[1][2]
Q2: What are the main challenges when scaling up the Fischer esterification for this compound?
A2: The primary challenges in scaling up this synthesis are managing the reaction equilibrium, ensuring adequate heat control, selecting an appropriate catalyst, and implementing an effective purification strategy.[3][4][5] Fischer esterification is a reversible reaction, so driving it to completion requires specific strategies.[4][6]
Q3: How can I drive the reaction equilibrium towards the product side for a higher yield?
A3: To maximize the yield of Methyl 3-methoxy-2-methylbenzoate, you can either use a large excess of methanol or actively remove the water byproduct as it forms.[4] For large-scale production, continuous removal of water using a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves is often employed.[6]
Q4: Is the Fischer esterification of 3-methoxy-2-methylbenzoic acid an exothermic reaction?
A4: Yes, Fischer esterification is generally a mildly exothermic reaction.[3][7] While the heat generated may be negligible at a lab scale, it can become significant in a large reactor, potentially leading to an uncontrolled increase in temperature.[3][8] Proper heat management is crucial for safety and to prevent side reactions.
Q5: What are the recommended catalysts for large-scale synthesis?
A5: While strong mineral acids like sulfuric acid are effective, they can be corrosive and generate acidic waste.[5][9] For industrial applications, heterogeneous catalysts such as acidic ion-exchange resins or zeolites are often preferred.[5] These catalysts are easily separated from the reaction mixture, can be regenerated and reused, and minimize waste streams.
Q6: What are the common impurities I should expect in the final product?
A6: Potential impurities include unreacted 3-methoxy-2-methylbenzoic acid, residual methanol, water, and byproducts from potential side reactions. The purity of the final product is highly dependent on the reaction conditions and the effectiveness of the purification process.[10]
Q7: What purification methods are suitable for large-scale production of Methyl 3-methoxy-2-methylbenzoate?
A7: At a larger scale, purification typically involves an initial wash with a weak base solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid, followed by fractional distillation under reduced pressure to separate the final product from excess methanol and other volatile impurities.[11][12]
Troubleshooting Guides
Issue 1: Low Yield of Methyl 3-methoxy-2-methylbenzoate
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction (Equilibrium Not Shifted) | - Increase the excess of methanol used. - Implement continuous water removal using a Dean-Stark trap or add molecular sieves to the reaction mixture.[6] - Increase the reaction time and monitor for completion using TLC or HPLC. |
| Insufficient Catalyst | - Ensure the catalyst is active and used in the correct proportion. - For heterogeneous catalysts, ensure proper mixing to maximize surface contact. |
| Suboptimal Reaction Temperature | - Ensure the reaction is heated to the appropriate reflux temperature to maintain a sufficient reaction rate.[7] |
| Loss of Product During Workup | - Minimize the number of transfer steps. - Ensure efficient extraction during the workup by performing multiple extractions with an appropriate solvent. |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Carboxylic Acid | - After the reaction, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove the unreacted 3-methoxy-2-methylbenzoic acid.[11][13] |
| Residual Methanol | - Remove excess methanol by distillation after the reaction is complete. - For the final product, purification by vacuum distillation is effective.[12] |
| Water Contamination | - Ensure all starting materials and solvents are anhydrous. - Dry the final organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before final solvent removal. |
| Formation of Byproducts | - Optimize reaction temperature and time to minimize side reactions. Lowering the temperature may increase selectivity. - Utilize fractional distillation to separate the desired product from close-boiling impurities. |
Data Presentation
Table 1: Representative Yields for Methyl Benzoate Synthesis via Fischer Esterification
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Concentrated Sulfuric Acid | Reflux in excess methanol, 4h | 87 | [14] |
| p-Toluenesulfonic Acid | Reflux in excess methanol, 4h | 78 | [14] |
| Ion Exchange Resin | Reflux in excess methanol, 4h | 74 | [14] |
| Dibromohydantoin | 60°C in methanol, 7h | 100 | [15] |
| Fly Ash (FS-1) | 200°C, 4h | 98 | [16] |
Experimental Protocols
Lab-Scale Synthesis of Methyl 3-methoxy-2-methylbenzoate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-2-methylbenzoic acid (10.0 g, 0.06 mol) and methanol (100 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1 mL).
-
Reflux: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure Methyl 3-methoxy-2-methylbenzoate.
Scaled-Up Synthesis of Methyl 3-methoxy-2-methylbenzoate
-
Reactor Charging: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a Dean-Stark trap with a condenser, charge 3-methoxy-2-methylbenzoic acid (2.0 kg, 12.0 mol) and toluene (20 L).
-
Methanol and Catalyst Addition: Add methanol (4.8 L, 120 mol) and a solid acid catalyst (e.g., Amberlyst 15, 200 g).
-
Azeotropic Reflux: Heat the reactor contents to reflux (approximately 65-70°C). Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting carboxylic acid using HPLC.
-
Catalyst Removal: Cool the reaction mixture and filter to remove the solid acid catalyst. The catalyst can be washed with methanol and dried for reuse.
-
Solvent Removal: Remove the toluene and excess methanol by distillation.
-
Purification: The crude Methyl 3-methoxy-2-methylbenzoate can be purified by fractional vacuum distillation.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of Methyl 3-methoxy-2-methylbenzoate.
Caption: General workflow for scaling up the synthesis.
Caption: Logical relationships for troubleshooting low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. mdpi.com [mdpi.com]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. technoilogy.it [technoilogy.it]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 15. Methyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
stability issues of Methyl 3-methoxy-2-methylbenzoate under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 3-methoxy-2-methylbenzoate under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Methyl 3-methoxy-2-methylbenzoate under acidic and basic conditions?
A1: The primary degradation pathway for Methyl 3-methoxy-2-methylbenzoate under both acidic and basic conditions is hydrolysis of the ester bond. This reaction yields 3-methoxy-2-methylbenzoic acid and methanol.
-
Under acidic conditions , the reaction is a reversible process known as acid-catalyzed ester hydrolysis. The equilibrium can be shifted towards the products by using a large excess of water.
-
Under basic conditions , the reaction is an irreversible process called saponification. The reaction is driven to completion by the formation of a carboxylate salt.[1]
Q2: How stable is Methyl 3-methoxy-2-methylbenzoate expected to be in acidic and basic solutions?
-
Acidic Conditions: Hydrolysis in acidic media is typically slower than in basic media. The rate is dependent on the concentration of the acid and the temperature.
-
Basic Conditions: Esters are generally less stable in basic solutions. The rate of hydrolysis is directly proportional to the hydroxide ion concentration. For unsubstituted methyl benzoate, the half-life at pH 9 has been reported to be 10 days, while at pH 7, it is 2.8 years. The presence of substituents on the benzene ring will alter this rate.
Q3: How do the substituents (3-methoxy and 2-methyl) on the benzene ring affect the stability of the ester?
A3: The electronic and steric effects of the substituents play a crucial role in the rate of hydrolysis.
-
3-methoxy group: The methoxy group at the meta position has a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric) effect, which is electron-donating. In the meta position, the inductive effect tends to dominate for reactivity at the carbonyl carbon, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
-
2-methyl group: The methyl group at the ortho position introduces steric hindrance around the carbonyl group. This steric hindrance can shield the carbonyl carbon from the attacking nucleophile (water or hydroxide ion), thereby decreasing the rate of hydrolysis compared to an unsubstituted methyl benzoate.
The interplay of these electronic and steric effects will determine the overall rate of hydrolysis. It is likely that the steric hindrance from the ortho-methyl group will have a significant rate-retarding effect.
Troubleshooting Guide
Issue 1: My compound is degrading too quickly during my experiment in a basic buffer.
-
Possible Cause: The pH of your buffer is too high, leading to rapid saponification.
-
Troubleshooting Steps:
-
Lower the pH: If your experimental conditions allow, reduce the pH of the buffer. Even a one-unit decrease in pH can significantly slow down the rate of hydrolysis.
-
Lower the Temperature: Perform your experiment at a lower temperature. The rate of chemical reactions, including hydrolysis, generally decreases with temperature.
-
Use a Different Buffer System: Consider a buffer system that is less basic but still suitable for your experiment.
-
Issue 2: I am not seeing any degradation of my compound in my acidic stability study.
-
Possible Cause: The acidic conditions are not harsh enough to cause significant degradation within the timeframe of your experiment.
-
Troubleshooting Steps:
-
Increase the Acid Concentration: Use a higher concentration of acid (e.g., increase from 0.1 N HCl to 1 N HCl).
-
Increase the Temperature: Heat the reaction mixture. Refluxing in an acidic solution is a common method to accelerate ester hydrolysis.
-
Extend the Reaction Time: Increase the duration of the experiment.
-
Issue 3: I am having difficulty separating Methyl 3-methoxy-2-methylbenzoate from its degradation product, 3-methoxy-2-methylbenzoic acid, by HPLC.
-
Possible Cause: The chromatographic conditions are not optimized for the separation of the ester and its corresponding carboxylic acid.
-
Troubleshooting Steps:
-
Adjust the Mobile Phase pH: The retention of the acidic degradation product is highly dependent on the pH of the mobile phase. Lowering the pH (e.g., to below the pKa of the carboxylic acid, which is typically around 4-5) will suppress its ionization and increase its retention time on a reverse-phase column, leading to better separation from the neutral ester.
-
Modify the Mobile Phase Gradient: If using a gradient, a shallower gradient profile can improve the resolution between closely eluting peaks.
-
Change the Stationary Phase: If pH and gradient optimization are insufficient, consider a different HPLC column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.
-
Quantitative Data Summary
While specific quantitative data for Methyl 3-methoxy-2-methylbenzoate is limited, the following table provides a summary of hydrolysis rate constants for related substituted methyl benzoates under alkaline conditions. This data can be used to estimate the relative stability.
| Compound | Rate Constant (k) at 30°C in 30% Dioxane (L mol⁻¹ s⁻¹) |
| Methyl o-methoxybenzoate | 1.15 x 10⁻² |
| Methyl m-methoxybenzoate | 3.39 x 10⁻² |
| Methyl p-methoxybenzoate | 1.48 x 10⁻² |
Data adapted from a study on the kinetics of hydrolysis of methyl hydroxy and methyl methoxy benzoates.[2]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3]
1. Acid Hydrolysis
-
Prepare a stock solution of Methyl 3-methoxy-2-methylbenzoate (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 1 N HCl to the stock solution.
-
Heat the mixture at a controlled temperature (e.g., 60°C or 80°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equal volume and concentration of NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis
-
Prepare a stock solution of Methyl 3-methoxy-2-methylbenzoate (e.g., 1 mg/mL) in a suitable organic solvent.
-
Add an equal volume of 0.1 N NaOH to the stock solution.
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 30 min, 1, 2, 4, 8 hours), monitoring the degradation more frequently due to the faster reaction rate.
-
At each time point, withdraw an aliquot and neutralize it with an equal volume and concentration of HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
3. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
Visualizations
Caption: Degradation pathways of Methyl 3-methoxy-2-methylbenzoate.
References
Technical Support Center: Interpreting Unexpected Spectroscopic Results for Methyl 3-methoxy-2-methylbenzoate
Welcome to the technical support center for the analysis of Methyl 3-methoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected spectroscopic results.
Frequently Asked Questions (FAQs) - Troubleshooting Spectroscopic Data
Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A1: Unexpected peaks in the ¹H NMR spectrum often indicate the presence of impurities, either from the starting materials or from side-reactions. Common culprits include:
-
Residual Solvents: Check for singlets corresponding to common laboratory solvents used during synthesis or purification (e.g., ethyl acetate, hexane, methanol, acetone).
-
Unreacted Starting Material: The presence of a broad singlet around 10-13 ppm could indicate unreacted 3-methoxy-2-methylbenzoic acid.
-
Water: A broad peak, typically between 1.5 and 4.5 ppm depending on the solvent, can indicate the presence of water.
-
Side-Products: Incomplete reaction or side reactions could lead to various isomers or related compounds. Compare your spectrum to the expected and known spectra of potential side-products listed in the troubleshooting table below.
Q2: The integration values in my ¹H NMR spectrum are incorrect. What does this signify?
A2: Incorrect integration values suggest that the sample is not pure. The ratio of protons will not match the expected 3H:3H:3H:1H:1H:1H for the aromatic methyl, methoxy, ester methyl, and aromatic protons, respectively. The presence of impurities, as mentioned in A1, will contribute to the total integration, skewing the ratios.
Q3: My ¹³C NMR spectrum has more or fewer than the expected 10 signals. Why?
A3:
-
More than 10 signals: This is a clear indication of one or more impurities in your sample. Each unique carbon environment will produce a signal, so additional compounds will lead to extra peaks.
-
Fewer than 10 signals: This is less common for this molecule but could happen if some peaks are overlapping, which is more likely in lower-resolution spectra. It could also indicate that the compound you have synthesized is not the target molecule but a more symmetrical isomer where some carbon atoms are chemically equivalent.
Q4: The carbonyl peak in my IR spectrum is not in the expected range of 1720-1730 cm⁻¹. What does this mean?
A4: A significant shift in the C=O stretching frequency can indicate a different chemical environment for the carbonyl group.
-
Higher Frequency (>1730 cm⁻¹): This could suggest the presence of an anhydride impurity, which can sometimes form during acid-catalyzed esterification if the conditions are too harsh.
-
Lower Frequency (<1720 cm⁻¹) and Broad O-H Stretch: If you also observe a broad peak around 2500-3300 cm⁻¹, it strongly suggests the presence of the starting carboxylic acid, where the carbonyl is hydrogen-bonded.
Predicted Spectroscopic Data for Methyl 3-methoxy-2-methylbenzoate
The following tables summarize the predicted spectroscopic data for pure Methyl 3-methoxy-2-methylbenzoate. Use these as a reference to compare with your experimental results.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | t | 1H | Ar-H (H5) |
| ~6.95 | d | 1H | Ar-H (H4 or H6) |
| ~6.85 | d | 1H | Ar-H (H4 or H6) |
| ~3.90 | s | 3H | -OCH₃ |
| ~3.85 | s | 3H | -COOCH₃ |
| ~2.20 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~158 | Ar-C (C3) |
| ~138 | Ar-C (C2) |
| ~131 | Ar-C (C1) |
| ~128 | Ar-CH (C5) |
| ~120 | Ar-CH (C6) |
| ~115 | Ar-CH (C4) |
| ~56 | -OCH₃ |
| ~52 | -COOCH₃ |
| ~16 | Ar-CH₃ |
Table 3: Predicted IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |
| 1730-1720 | Strong | C=O stretch (ester) |
| 1600, 1480 | Medium | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | C-O stretch (ester and ether) |
| 1100-1000 | Medium | C-O stretch (ether) |
Troubleshooting Guide for Unexpected Results
Table 4: Common Impurities and Their Spectroscopic Signatures
| Potential Impurity | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) | Key IR Bands (cm⁻¹) |
| 3-methoxy-2-methylbenzoic acid | Broad singlet ~10-13 ppm (-COOH) | ~173 ppm (C=O) | Broad 3300-2500 (O-H), ~1690 (C=O) |
| Methanol | Singlet ~3.49 ppm (-OH can be broad) | ~49 ppm | Broad ~3300 (O-H) |
| Isomeric Methyl Benzoates | Aromatic region will show different splitting patterns. | Aromatic carbons will have different chemical shifts. | Fingerprint region will differ. |
| Water | Broad singlet, variable position (1.5-4.5 ppm) | Not applicable | Broad ~3400 (O-H) |
Experimental Protocols
A standard method for the synthesis of Methyl 3-methoxy-2-methylbenzoate is the Fischer esterification of 3-methoxy-2-methylbenzoic acid.
Materials:
-
3-methoxy-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-methoxy-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20-30 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of Methyl 3-methoxy-2-methylbenzoate.
Caption: Troubleshooting logic for unexpected spectroscopic results.
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic methodologies for obtaining Methyl 3-methoxy-2-methylbenzoate, a key intermediate in various research and development applications. We will explore three primary routes, presenting quantitative data, step-by-step experimental protocols, and visual diagrams of the synthetic pathways to aid in methodological selection and implementation.
At a Glance: Comparison of Synthesis Methods
The selection of a synthetic route for Methyl 3-methoxy-2-methylbenzoate is often a trade-off between the number of steps, overall yield, and the availability and cost of starting materials. Below is a summary of the key quantitative metrics for the discussed methods.
| Method | Starting Material | Key Intermediates | Overall Yield | Number of Steps | Key Reagents |
| Method 1 | 2-methyl-3-methoxybenzoic acid | - | High (typically >90%) | 1 | Methanol, H₂SO₄ (catalyst) |
| Method 2 | 2,6-dichlorotoluene | 2-methyl-3-chloroanisole, Grignard reagent | ~70-80% | 2 (to the acid) | Sodium methoxide, Mg, CO₂ |
| Method 3 | 3-nitro-2-methylbenzoic acid | 3-amino-2-methylbenzoic acid, 3-hydroxy-2-methylbenzoic acid | Moderate | 4 (to the acid) | Fe/HCl (or other reducing agents), NaNO₂, H₂SO₄, Dimethyl sulfate |
Method 1: Fischer Esterification of 2-methyl-3-methoxybenzoic acid
This is the most direct approach to Methyl 3-methoxy-2-methylbenzoate, involving the acid-catalyzed esterification of the corresponding carboxylic acid. Fischer esterification is a well-established and generally high-yielding reaction.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-methoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol% relative to the carboxylic acid).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Final Purification: The crude ester can be further purified by vacuum distillation or column chromatography to obtain pure Methyl 3-methoxy-2-methylbenzoate.
Caption: Fischer Esterification of 2-methyl-3-methoxybenzoic acid.
Method 2: Synthesis from 2,6-dichlorotoluene
Experimental Protocol
Step 1: Synthesis of 2-methyl-3-methoxybenzoic acid
-
Methoxylation: 2,6-dichlorotoluene is reacted with a solution of sodium methoxide in a suitable solvent like dimethylformamide (DMF) in the presence of a cuprous salt catalyst (e.g., cuprous cyanide) at elevated temperatures (80-150°C) to yield 2-methyl-3-chloroanisole.[1]
-
Grignard Reaction: The resulting 2-methyl-3-chloroanisole is used to form a Grignard reagent by reacting it with magnesium turnings in anhydrous tetrahydrofuran (THF).[1]
-
Carbonation: The Grignard reagent is then carbonated by bubbling dry carbon dioxide gas through the solution at low temperatures (e.g., -10°C to 0°C).[1]
-
Acidification and Isolation: The reaction mixture is quenched with an aqueous acid solution (e.g., 10% HCl) to protonate the carboxylate salt, yielding 2-methyl-3-methoxybenzoic acid, which can be isolated by extraction and purified by recrystallization.[1] A yield of 77.5% for the preparation of the acid has been reported.
Step 2: Fischer Esterification
The 2-methyl-3-methoxybenzoic acid obtained is then esterified using the protocol described in Method 1 to give the final product.
References
A detailed comparative analysis of the spectroscopic signatures of Methyl 3-methoxy-2-methylbenzoate and three related benzoate esters is presented for researchers and professionals in the field of drug development. This guide provides a side-by-side examination of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate structural elucidation and characterization of these aromatic compounds.
In the intricate world of pharmaceutical and chemical research, the precise identification and characterization of molecular structures are paramount. Spectroscopic techniques form the bedrock of this analytical endeavor, providing a unique fingerprint for each compound. This guide delves into a comparative analysis of Methyl 3-methoxy-2-methylbenzoate and its structurally related analogs: Methyl 3-methoxybenzoate, Methyl 2-methylbenzoate, and Methyl 2-methoxybenzoate.
While extensive experimental data for the related esters are readily available, it is important to note that the spectroscopic data for Methyl 3-methoxy-2-methylbenzoate presented herein is based on predictive models due to the limited availability of published experimental spectra. This comparison, therefore, serves as both a practical guide for the characterized analogs and a predictive reference for the target compound.
At a Glance: Structural and Spectroscopic Overview
The subtle shifts in the position and nature of the methyl and methoxy substituents on the benzene ring of these methyl benzoate derivatives give rise to distinct patterns in their respective spectra. Understanding these differences is crucial for accurate compound identification.
| Compound Name | Structure | Key Distinguishing Features |
| Methyl 3-methoxy-2-methylbenzoate | ![]() | Presence of both a methoxy and a methyl group on the aromatic ring, ortho and meta to the ester, respectively. |
| Methyl 3-methoxybenzoate | ![]() | A single methoxy group at the meta position. |
| Methyl 2-methylbenzoate | ![]() | A single methyl group at the ortho position. |
| Methyl 2-methoxybenzoate | ![]() | A single methoxy group at the ortho position. |
A generalized workflow for the spectroscopic analysis of such compounds is outlined below, illustrating the logical progression from sample preparation to structural confirmation.
Comparative Analysis of the Biological Activities of Methyl Benzoate Derivatives
A comprehensive guide for researchers and drug development professionals on the potential therapeutic applications of derivatives related to Methyl 3-methoxy-2-methylbenzoate.
Due to limited publicly available data on the specific biological activities of Methyl 3-methoxy-2-methylbenzoate derivatives, this guide provides a comparative analysis of structurally related compounds, including benzoate esters, 3-hydroxybenzoic acid derivatives, and methyl salicylate derivatives. The insights from these related molecules offer valuable direction for the potential screening and development of novel therapeutic agents based on the Methyl 3-methoxy-2-methylbenzoate scaffold.
Overview of Potential Biological Activities
Derivatives of benzoate and related structures have demonstrated a range of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the benzoate ester and substituted phenyl ring are common pharmacophores found in various biologically active molecules, suggesting that derivatives of Methyl 3-methoxy-2-methylbenzoate could be viable candidates for therapeutic development.[1]
Anticancer Activity
Several benzoate derivatives have been investigated for their potential as anticancer agents. Notably, compounds incorporating a hydroxyphenyl group alongside a methyl carboxylate on an aromatic framework have shown significant cytotoxicity against cancer cell lines.
Table 1: Anticancer Activity of Selected Benzoate Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast Cancer) | 0.73 µM | [1] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast Cancer) | 20.4 µM | [1] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung Cancer) | Most Promising Activity | [2] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung Cancer) & HepG2 (Liver Cancer) | Significant Activity | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of the benzofuran derivatives (compounds 7 and 8) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (SW480, SW620, HCT116, HepG2, PC3, A549, and MDA) were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with the test compounds at various concentrations.
-
Incubation: The plates were incubated to allow for cell proliferation and interaction with the compounds.
-
MTT Addition: MTT solution was added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader to determine cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[2]
Proposed Mechanism of Action
Some benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This was investigated through Annexin V and Caspase-Glo 3/7 assays.[2] Compound 8, with a bromine and methoxy group, exhibited stronger pro-oxidative and pro-apoptotic properties compared to compound 7.[2] Additionally, these compounds were found to affect the cell cycle, with compound 7 inducing G2/M phase arrest in HepG2 cells, and compound 8 causing cell cycle arrest at the S and G2/M phases in A549 cells.[2]
Figure 1: Proposed mechanism of anticancer activity for a bioactive benzofuran derivative.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antibacterial and antifungal properties.[3] Transition metal complexes of 3-methyl benzoic acid have also been synthesized and evaluated for their antimicrobial activity.[3][4]
Table 2: Antimicrobial Activity of 3-Methyl Benzoic Acid and its Metal Complexes
| Compound | Bacterial Strains | Fungal Strains | Activity | Reference |
| 3-Methyl benzoic acid | E. coli, S. aureus, S. paratyphi, B. subtilis | C. albicans, A. niger, A. fumigatus | Base activity | [3][4] |
| Metal Complexes (Co, Zn, Ni, Cd, Cu) | E. coli, S. aureus, S. paratyphi, B. subtilis | C. albicans, A. niger, A. fumigatus | Higher than the acid | [3][4] |
| Cadmium Complex | E. coli, S. aureus, S. paratyphi, B. subtilis | C. albicans, A. niger, A. fumigatus | Most potent among complexes | [3][4] |
Experimental Protocol: Well Diffusion Assay
The antibacterial and antifungal activities of the synthesized compounds were determined using the well diffusion assay.[3][4]
-
Media Preparation: Muller Hinton agar was prepared and autoclaved.
-
Inoculation: The agar plates were inoculated with the test bacterial or fungal strains.
-
Well Creation: Wells were created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution was added to the wells. A control (e.g., distilled water) was also included.
-
Incubation: The plates were incubated under appropriate conditions to allow for microbial growth and diffusion of the compound.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, was measured to determine the antimicrobial activity.
Figure 2: Workflow for the well diffusion antimicrobial assay.
Anti-inflammatory Activity
Methyl salicylate derivatives have been investigated for their anti-inflammatory properties.[5][6][7] These compounds have shown the ability to inhibit the production of pro-inflammatory mediators.
Two natural methyl salicylate glycosides, J12122 and J12123, isolated from Gaultheria yunnanensis, demonstrated dose-dependent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-induced RAW264.7 macrophage cells.[5] They also significantly suppressed the accumulation of nitric oxide (NO) and reduced the levels of reactive oxygen species (ROS).[5]
Table 3: Anti-inflammatory Activity of Methyl Salicylate Glycosides
| Compound | Concentration | NO Inhibition Rate | Reference |
| J12122 | 3.0 µg/mL | 56.20% | [5] |
| J12123 | 3.0 µg/mL | 51.72% | [5] |
Furthermore, synthetic methyl salicylate derivatives bearing a piperazine moiety have exhibited potent anti-inflammatory activities, with some compounds showing efficacy comparable to or greater than aspirin and indomethacin in in vivo models.[6][7] Compound M16 from this series was found to significantly inhibit the release of LPS-induced IL-6 and TNF-α and attenuate the up-regulation of COX-2 in RAW264.7 macrophages.[6]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
The effect of the compounds on NO production in LPS-stimulated RAW264.7 cells was determined.
-
Cell Culture: RAW264.7 macrophage cells were cultured in appropriate media.
-
Compound Pre-treatment: Cells were pre-treated with different concentrations of the test compounds.
-
LPS Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Supernatant Collection: After incubation, the cell culture supernatant was collected.
-
Griess Assay: The amount of nitrite (a stable product of NO) in the supernatant was measured using the Griess reagent.
-
Absorbance Reading: The absorbance was read at a specific wavelength, and the concentration of nitrite was calculated from a standard curve. The percentage of NO inhibition was then determined by comparing the treated groups with the LPS-only control.[5]
Signaling Pathway Inhibition
The anti-inflammatory effects of these methyl salicylate derivatives are attributed to their ability to suppress the production of pro-inflammatory mediators. The inhibition of TNF-α, IL-6, and COX-2 suggests an interference with the NF-κB signaling pathway, a key regulator of inflammation.
Figure 3: Inhibition of pro-inflammatory mediators by methyl salicylate derivatives.
Conclusion
While direct experimental data on the biological activities of Methyl 3-methoxy-2-methylbenzoate derivatives are not extensively available, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The consistent anticancer, antimicrobial, and anti-inflammatory activities observed in various benzoate, 3-hydroxybenzoic acid, and methyl salicylate derivatives highlight the potential of this chemical class. Future research should focus on the synthesis and systematic screening of a library of Methyl 3-methoxy-2-methylbenzoate derivatives to elucidate their specific biological profile and therapeutic potential. The experimental protocols and mechanistic insights presented in this guide offer a foundational framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Esterification of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The esterification of substituted benzoic acids is a fundamental transformation in organic synthesis, yielding valuable esters for the pharmaceutical, fragrance, and fine chemical industries. The choice of catalyst is paramount to achieving high yields and selectivity, particularly when dealing with the varied reactivity of substituted aromatic rings. This guide provides a comparative analysis of prominent catalysts, supported by experimental data, to inform catalyst selection for specific applications.
Performance Comparison of Catalysts
The following tables summarize the performance of various catalysts in the esterification of substituted benzoic acids. Due to the diverse reaction conditions reported in the literature, a direct comparison in a single table is challenging. Therefore, the data is presented for each catalyst class, highlighting the scope of their application.
Solid Acid Catalysts
Solid acid catalysts offer significant advantages in terms of separation, reusability, and reduced corrosiveness compared to traditional mineral acids.
Table 1: Performance of Solid Acid Catalysts
| Catalyst | Substituted Benzoic Acid | Alcohol | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Sulfated Zirconia (SZ) | Propanoic Acid | Methanol | - | - | 6 | ~77% (Conversion) | [1] |
| Myristic Acid | Methanol | 0.125–0.5 wt% | 60 | 5 | 98–100% (Conversion) | [2] | |
| Amberlyst-15 | Benzoic Acid | Ethanol | 10 wt% | 75 | - | 88.4% (Conversion) | [3] |
| Nonanoic Acid | 1-Propanol | 4-8% (w/v) | 50-90 | - | - | ||
| Modified Montmorillonite K10 (PMK) | Benzoic Acid | Methanol | 10 wt% | Reflux | 5 | >93% (Yield) | [4] |
| p-Chlorobenzoic Acid | Methanol | 10 wt% | Reflux | 5 | >93% (Yield) | [4] | |
| p-Nitrobenzoic Acid | Methanol | 10 wt% | Reflux | 5 | >93% (Yield) | [4] | |
| p-Methylbenzoic Acid | Methanol | 10 wt% | Reflux | 5 | >93% (Yield) | [4] | |
| p-Methoxybenzoic Acid | Methanol | 10 wt% | Reflux | 5 | >93% (Yield) | [4] | |
| Titanium-Zirconium Solid Acid (ZT10) | p-Chlorobenzoic Acid | Methanol | - | - | - | High Yield | [5] |
| p-Methylbenzoic Acid | Methanol | - | - | - | High Yield | [5] |
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs)
Ionic liquids and deep eutectic solvents are gaining traction as "green" catalysts and reaction media due to their low vapor pressure, thermal stability, and tunability.
Table 2: Performance of Ionic Liquids and Deep Eutectic Solvents
| Catalyst Type | Catalyst | Substituted Benzoic Acid | Alcohol | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Ionic Liquid | 1-Butyl-3-methylimidazolium chloride | Benzoic Acid | Ethanol | 10 wt% | 75 | - | 19.6% (Conversion) | [3] |
| Binuclear Imidazolium-based IL | Benzoic Acid | Various | 0.026 (molar ratio) | 60 | 3.5 | >87% (Yield) | [6] | |
| Deep Eutectic Solvent | p-TSA:BTEAC | Benzoic Acid | Ethanol | 10 wt% | 75 | - | 88.3% (Conversion) | [3] |
| p-TSA:BTEAC | Benzoic Acid | Butanol | 10 wt% | 75 | - | 87.8% (Conversion) | [3] | |
| Tetrabutylammonium bromide:Oxalic acid | Used Oil (Free Fatty Acids) | Methanol | 0.5 g | 60 | 0.17 | 96.3% (Efficiency) | [7][8] |
Experimental Protocols
Detailed methodologies for the synthesis of selected catalysts and general esterification procedures are provided below.
Catalyst Synthesis
1. Sulfated Zirconia (SZ) Preparation [9][10]
-
Impregnation: Zirconium hydroxide (Zr(OH)₄) is impregnated with an aqueous solution of ammonium sulfate ((NH₄)₂SO₄) or sulfuric acid (H₂SO₄). For example, 10 g of zirconia powder can be added to 150 ml of a 0.3 M to 2 M H₂SO₄ solution and stirred for 24 hours.[10]
-
Drying: The resulting slurry is filtered and dried, typically at 85-100°C for 12-24 hours.[1][9]
-
Calcination: The dried material is calcined in air at a specific temperature, commonly between 550°C and 700°C, for 3 hours.[9][10] The calcination temperature significantly influences the catalyst's properties.[2]
2. Phosphoric Acid Modified Montmorillonite K10 (PMK) Synthesis [4]
-
Mixing: 500 mg of Montmorillonite K10 clay, 37.5 mg of ortho-phosphoric acid, and 5 mL of toluene are combined in a round-bottom flask.
-
Reflux: The mixture is refluxed for approximately 5 hours.
-
Solvent Removal: Toluene is removed by distillation under vacuum.
-
Drying: The solid catalyst is dried in an oven at 110-120°C and stored in a desiccator.
3. Deep Eutectic Solvent (DES) Preparation (e.g., p-TSA:BTEAC) [3]
-
Mixing: p-Toluenesulfonic acid (p-TSA) as the hydrogen bond donor (HBD) and benzyltriethylammonium chloride (BTEAC) as the hydrogen bond acceptor (HBA) are mixed in a desired molar ratio.
-
Heating and Stirring: The mixture is heated and stirred until a homogeneous, clear liquid is formed. The resulting DES can be used directly as a dual solvent-catalyst.
General Esterification Procedure Using a Solid Acid Catalyst
-
Reactant Mixture: The substituted benzoic acid, alcohol (often in excess), and the solid acid catalyst are combined in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: The mixture is heated to the desired temperature (often reflux) and stirred for the specified reaction time.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Catalyst Separation: After the reaction is complete, the solid catalyst is separated from the reaction mixture by filtration.
-
Work-up: The filtrate is typically washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid, followed by washing with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude ester can be further purified by distillation or column chromatography if necessary.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in catalyst selection and application, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ijstr.org [ijstr.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and application of a deep eutectic solvent as a green catalyst for use in oil esterification: DOE optimization and method greenness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. iieta.org [iieta.org]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Validation of Analytical Methods for Methyl 3-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a comparison of two primary analytical techniques suitable for the analysis of Methyl 3-methoxy-2-methylbenzoate.
| Analytical Method | Principle | Potential Advantages | Potential Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on the compound's polarity and interaction with a stationary phase. Quantification is achieved by measuring UV absorbance. | Robust, reproducible, and widely available. Suitable for routine quality control. Good for non-volatile and thermally labile compounds. | May have lower sensitivity compared to GC-MS. Requires appropriate solvent systems for optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | High sensitivity and selectivity. Provides structural information for impurity identification. | Requires the analyte to be volatile and thermally stable, or require derivatization. Instrumentation can be more complex and costly. |
Data Presentation: Predicted Performance Characteristics
The following table summarizes the anticipated performance characteristics of a proposed HPLC method for Methyl 3-methoxy-2-methylbenzoate, based on data from analogous benzoate compounds.[2][3]
| Performance Parameter | Proposed HPLC Method | Alternative: GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
| Specificity | High | Very High |
Experimental Protocols
Proposed High-Performance Liquid Chromatography (HPLC) Method
This protocol is a proposed method and should be subject to rigorous in-house validation.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for benzoate analysis.[1]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., sodium acetate buffer, pH 4.0) in a ratio of 70:30 (v/v).[2]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[1]
-
Detection Wavelength: UV detection at approximately 254 nm.[2][3]
-
Injection Volume: 20 µL.[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Methyl 3-methoxy-2-methylbenzoate in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
3. Method Validation Parameters:
-
Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure no interference from excipients or impurities at the retention time of Methyl 3-methoxy-2-methylbenzoate.
-
Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the validation of an analytical method.
Interdependencies of Validation Parameters
Caption: Logical relationships between key analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 3-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of Methyl 3-methoxy-2-methylbenzoate, offering a detailed comparison of various synthetic pathways. This report provides an objective analysis of performance, supported by experimental data, to inform strategic decisions in chemical synthesis and drug development.
Methyl 3-methoxy-2-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is a critical decision that can significantly impact the overall cost, efficiency, and environmental footprint of the manufacturing process. This guide presents a cost-benefit analysis of three primary synthetic routes to Methyl 3-methoxy-2-methylbenzoate, starting from readily available precursors: 2,6-dichlorotoluene, 3-nitro-2-methylbenzoic acid, and 3-chloro-o-xylene.
Executive Summary
This analysis evaluates three distinct synthetic pathways to Methyl 3-methoxy-2-methylbenzoate. Each route is assessed based on cost of raw materials, overall yield, reaction conditions, and safety and environmental considerations.
-
Route 1 (From 2,6-Dichlorotoluene): This three-step synthesis involves methoxylation, a Grignard reaction, and a final esterification. While potentially offering a good yield, it involves the use of hazardous Grignard reagents.
-
Route 2 (From 3-Nitro-2-methylbenzoic Acid): This pathway proceeds through reduction of the nitro group, diazotization, methoxylation, and esterification. This route avoids Grignard reagents but involves potentially unstable diazonium salt intermediates.
-
Route 3 (From 3-Chloro-o-xylene): This route consists of oxidation to the corresponding benzoic acid, nucleophilic aromatic substitution to introduce the methoxy group, and subsequent esterification. The key challenge in this route is the oxidation step.
The final step for all three routes is a standard Fischer esterification of the intermediate, 3-methoxy-2-methylbenzoic acid, to yield the target molecule, Methyl 3-methoxy-2-methylbenzoate.
Comparative Data
The following tables provide a quantitative comparison of the three synthetic routes. Prices are estimated based on bulk chemical supplier listings and may vary.
| Metric | Route 1 (from 2,6-Dichlorotoluene) | Route 2 (from 3-Nitro-2-methylbenzoic Acid) | Route 3 (from 3-Chloro-o-xylene) |
| Starting Material Cost (per kg) | ~ $45-50[1][2] | ~ $20-25[3] | ~ $2-3[4] |
| Key Reagent Costs (per kg) | Sodium Methoxide: ~
| Sodium Nitrite: ~ | Cobalt Manganese Bromide Catalyst: Varies |
| Estimated Overall Yield | Moderate to High | Moderate | Moderate |
| Number of Steps | 3 | 4 | 3 |
| Key Hazards | Grignard reagent (pyrophoric, water-reactive)[12][13] | Diazonium salts (potentially explosive)[14][15], handling of nitric and nitrous acids. | Use of strong oxidizing agents. |
| Waste Products | Magnesium salts, organic solvents. | Iron salts, acidic aqueous waste. | Heavy metal catalyst waste, organic solvents. |
Table 1: High-Level Comparison of Synthetic Routes
| Route | Step | Reaction | Key Reagents | Typical Yield |
| 1 | 1 | Methoxylation | Sodium methoxide, Cuprous bromide | High |
| 2 | Grignard Reaction & Carboxylation | Magnesium, Dry Ice (CO2) | Moderate-High | |
| 3 | Fischer Esterification | Methanol, Sulfuric acid | High | |
| 2 | 1 | Reduction | Iron powder, HCl | High |
| 2 | Diazotization | Sodium nitrite, HCl | Moderate | |
| 3 | Methoxylation | Methanol | Moderate | |
| 4 | Fischer Esterification | Methanol, Sulfuric acid | High | |
| 3 | 1 | Oxidation | Cobalt Manganese Bromide catalyst, O2 | Moderate |
| 2 | Methoxylation | Sodium methoxide | High | |
| 3 | Fischer Esterification | Methanol, Sulfuric acid | High |
Table 2: Step-wise Reaction and Yield Comparison
Experimental Protocols
Final Step: Fischer Esterification of 3-methoxy-2-methylbenzoic acid
This procedure is common to all three routes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation to afford pure Methyl 3-methoxy-2-methylbenzoate.[16]
Synthetic Route Diagrams
Caption: Synthetic Route 1 starting from 2,6-Dichlorotoluene.
Caption: Synthetic Route 2 starting from 3-Nitro-2-methylbenzoic acid.
Caption: Synthetic Route 3 starting from 3-Chloro-o-xylene.
Cost-Benefit Analysis
Route 1: From 2,6-Dichlorotoluene
-
Cost: The starting material, 2,6-dichlorotoluene, is moderately priced. The primary cost drivers are the Grignard reagent preparation (magnesium) and the subsequent carboxylation step.
-
Benefits: This route is relatively short and can provide good overall yields. The individual reaction steps are generally high-yielding.
-
Drawbacks: The use of Grignard reagents requires strict anhydrous conditions and poses significant safety risks due to their pyrophoric and water-reactive nature.[12][13] This necessitates specialized equipment and handling procedures, increasing operational costs.
Route 2: From 3-Nitro-2-methylbenzoic Acid
-
Cost: 3-Nitro-2-methylbenzoic acid is a relatively inexpensive starting material.[3] The reagents for the reduction and diazotization steps are also cost-effective.
-
Benefits: This route avoids the use of highly pyrophoric Grignard reagents. The reduction of the nitro group is typically a high-yielding and straightforward reaction.
-
Drawbacks: The diazotization step involves the formation of a diazonium salt, which can be unstable and potentially explosive, especially if isolated.[14][15] The reaction must be carried out at low temperatures with careful control. The subsequent methoxylation can have variable yields.
Route 3: From 3-Chloro-o-xylene
-
Cost: 3-Chloro-o-xylene is the most economical starting material among the three options.[4]
-
Benefits: This route utilizes a cost-effective starting material and avoids the hazards associated with Grignard reagents and diazonium salts. The final methoxylation step is generally efficient.
-
Drawbacks: The initial oxidation of the methyl group to a carboxylic acid can be challenging and may require harsh conditions and specialized catalysts, potentially leading to moderate yields and the formation of byproducts. The use of heavy metal catalysts also presents environmental and waste disposal concerns.
Conclusion and Recommendation
The choice of the optimal synthetic route for Methyl 3-methoxy-2-methylbenzoate depends on the specific priorities of the manufacturing process, including scale, budget, and safety infrastructure.
-
For large-scale industrial production where cost is a primary driver, Route 3 (from 3-chloro-o-xylene) is the most attractive due to the low cost of the starting material. However, significant process development may be required to optimize the initial oxidation step for high yield and to manage catalyst waste.
-
For laboratory-scale synthesis or when safety is the paramount concern , Route 2 (from 3-nitro-2-methylbenzoic acid) offers a viable alternative, avoiding the most hazardous reagents. Careful temperature control during the diazotization step is crucial.
-
Route 1 (from 2,6-dichlorotoluene) represents a balance between yield and the number of steps but is recommended only for facilities well-equipped to handle the significant hazards of Grignard reagents.
Ultimately, a thorough risk assessment and process optimization should be conducted for the chosen route to ensure a safe, efficient, and cost-effective synthesis of Methyl 3-methoxy-2-methylbenzoate.
References
- 1. indiamart.com [indiamart.com]
- 2. zauba.com [zauba.com]
- 3. indiamart.com [indiamart.com]
- 4. indiamart.com [indiamart.com]
- 5. Magnesium turnings, 1 kg, CAS No. 7439-95-4 | Non-Renewable Desiccants | Desiccants | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Magnesium Turning - Color: Silver at 300.00 INR in Ankleshwar, Gujarat | Empire Industries [tradeindia.com]
- 8. Iron powder , 1 kg, CAS No. 7439-89-6 | Iron | Elements | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 9. Iron Powder Price-China Iron Powder Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. Carbonyl Iron Powder Price Per kg: Current Market Rates [accio.com]
- 12. acs.org [acs.org]
- 13. quora.com [quora.com]
- 14. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 3-methoxy-2-methylbenzoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 3-methoxy-2-methylbenzoate (CAS No. 42981-93-1), designed for researchers, scientists, and professionals in drug development.
Methyl 3-methoxy-2-methylbenzoate is a combustible solid that is harmful if swallowed and causes serious eye irritation.[1] Adherence to proper disposal protocols is essential to mitigate these risks and ensure compliance with environmental regulations. The following procedures are based on current safety data and best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| Personal Protective Equipment (PPE) for Disposal |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Skin and Body Protection |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of Methyl 3-methoxy-2-methylbenzoate is through a licensed professional waste disposal service.[2] Incineration in a chemical incinerator with an afterburner and scrubber is a common and effective method for this type of chemical waste.
Step 1: Waste Collection and Storage
-
Container: Collect waste Methyl 3-methoxy-2-methylbenzoate in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Labeling: The label should include the chemical name (Methyl 3-methoxy-2-methylbenzoate), CAS number (42981-93-1), and relevant hazard symbols (e.g., harmful, irritant).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 2: Arrange for Professional Disposal
-
Contact a Licensed Vendor: Engage a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for Methyl 3-methoxy-2-methylbenzoate to ensure they can handle this specific chemical waste stream.
-
Follow Vendor Instructions: Adhere to the specific packaging and transportation requirements provided by the waste disposal vendor.
Step 3: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: If the spill is significant, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep the solid material into a suitable container for disposal, avoiding dust generation.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-methoxy-2-methylbenzoate.
Caption: Decision workflow for the safe disposal of Methyl 3-methoxy-2-methylbenzoate.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of Methyl 3-methoxy-2-methylbenzoate, fostering a secure and environmentally responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-methoxy-2-methylbenzoate
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Methyl 3-methoxy-2-methylbenzoate (CAS No. 42981-93-1).
This guide provides detailed procedural instructions to ensure the safe handling of Methyl 3-methoxy-2-methylbenzoate in a laboratory setting. By adhering to these protocols, you can minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to ensuring safety when handling Methyl 3-methoxy-2-methylbenzoate. The following table summarizes the recommended PPE based on available safety data sheets for the compound and structurally similar chemicals.[1]
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Should be chemical splash goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[2] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Select gloves that are tested to EN 374 or US F739 standards.[3][4] For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised. For brief contact, a class 3 or higher (> 60 minutes) is suitable.[3][4] Always inspect gloves for degradation before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Protective Clothing | For larger quantities or situations with a higher risk of exposure, chemical-resistant clothing may be necessary. | |
| Respiratory Protection | Respirator | If working in a poorly ventilated area or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[2] |
Experimental Workflow for Handling Methyl 3-methoxy-2-methylbenzoate
The following diagram outlines the standard operational workflow for handling Methyl 3-methoxy-2-methylbenzoate from receipt to disposal, ensuring safety at each step.
Operational Plan
1. Pre-Handling Preparations:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Have a chemical spill kit readily accessible.
2. Handling the Chemical:
-
Always wear the recommended PPE as detailed in the table above.
-
Conduct all work with Methyl 3-methoxy-2-methylbenzoate in a well-ventilated chemical fume hood.[2]
-
Avoid inhalation of any dust or vapors.
-
Prevent contact with skin and eyes.[2]
-
When not in use, keep the container tightly sealed.[5]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3]
3. Storage:
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Keep containers tightly closed when not in use.[5]
Disposal Plan
-
All waste containing Methyl 3-methoxy-2-methylbenzoate should be collected in a designated, properly labeled, and sealed container.
-
Do not dispose of this chemical down the drain.[2]
-
Disposal should be carried out by a licensed chemical waste disposal company.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.[5]
Chemical Spill Emergency Response
In the event of a chemical spill, follow the steps outlined in the diagram below.
References
- 1. Methyl 3-methoxy-2-methylbenzoate 42981-93-1 [sigmaaldrich.com]
- 2. 42981-93-1|Methyl 3-methoxy-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. 42981-93-1 Methyl 3-methoxy-2-methylbenzoate AKSci J61400 [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

